4-Chlorophthalide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBDNGRGWFOSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Cl)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199982 | |
| Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52010-22-7 | |
| Record name | 4-Chlorophthalide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52010-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052010227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1(3H)-Isobenzofuranone, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chlorophthalide: Structure, Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-Chlorophthalide (CAS No: 52010-22-7), a versatile organic compound with significant applications in organic synthesis and as a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its chemical characteristics, synthesis, and practical applications.
Introduction and Core Chemical Identity
This compound, systematically named 4-chloro-2-benzofuran-1(3H)-one, belongs to the phthalide class of organic compounds. These compounds are characterized by a γ-lactone structure fused to a benzene ring.[1] The presence of a chlorine atom at the 4-position of the phthalide structure imparts specific reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex chemical entities.[1]
At room temperature, this compound typically appears as a white to light yellow solid.[1] It is known for its aromatic properties and has found use in the development of fragrances due to its pleasant odor.[1] More significantly, its potential biological activity has made it a subject of research in medicinal chemistry.[1]
Below is a diagram illustrating the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Reference(s) |
| CAS Number | 52010-22-7 | [1] |
| Molecular Formula | C₈H₅ClO₂ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Boiling Point | 360.6 °C at 760 mmHg | [1] |
| Solubility | Soluble in ethanol and acetone; limited in water | [1] |
Spectroscopic Data Interpretation
While publicly available spectra for this compound are limited, its structure allows for the prediction of key spectroscopic features.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene (-CH₂-) protons of the lactone ring. The aromatic protons will likely appear as a complex multiplet in the downfield region (δ 7.0-8.0 ppm), with their specific chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group. The methylene protons are expected to appear as a singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals. The carbonyl carbon of the lactone will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons will resonate in the δ 120-150 ppm region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methylene carbon will appear at the most upfield position.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the γ-lactone, typically found in the range of 1760-1800 cm⁻¹. Other characteristic peaks will include C-O stretching vibrations and absorptions related to the chlorinated aromatic ring.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 168, with a characteristic M+2 peak at m/z 170 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. Fragmentation patterns would likely involve the loss of CO and other small molecules.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from phthalic anhydride. This involves the chlorination of phthalic anhydride to produce 4-chlorophthalic anhydride, followed by the selective reduction of one of the carbonyl groups of the anhydride to form the lactone ring of this compound.
Caption: General synthetic workflow for this compound.
Step 1: Synthesis of 4-Chlorophthalic Anhydride
A common method for the synthesis of 4-chlorophthalic anhydride involves the direct chlorination of phthalic anhydride.[2][3]
Protocol: Chlorination of Phthalic Anhydride
-
Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and reflux condenser, dissolve phthalic anhydride in an appropriate solvent.
-
Catalyst Addition: Introduce a catalyst to direct the chlorination to the 4-position.
-
Chlorination: Bubble chlorine gas through the solution at a controlled rate and temperature. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is worked up to remove the solvent and catalyst. The crude 4-chlorophthalic anhydride is then purified, typically by recrystallization or distillation, to yield the desired intermediate.[4]
Step 2: Selective Reduction to this compound
The selective reduction of one of the two carbonyl groups of 4-chlorophthalic anhydride is a critical step. Sodium borohydride (NaBH₄) is a commonly used reagent for the reduction of substituted phthalic anhydrides to their corresponding phthalides.[5]
Protocol: Reduction of 4-Chlorophthalic Anhydride
-
Dissolution: Dissolve 4-chlorophthalic anhydride in a suitable solvent, such as tetrahydrofuran (THF) or a protic solvent like ethanol, in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution in an ice bath to control the exothermic reaction.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution.[6] The progress of the reduction can be monitored by TLC.
-
Quenching and Extraction: Once the reaction is complete, carefully quench the excess sodium borohydride with a dilute acid (e.g., 1M HCl). The product is then extracted into an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The resulting crude this compound can be further purified by recrystallization or column chromatography to obtain a product of high purity.
Applications in Drug Development
This compound and its precursors are valuable intermediates in the pharmaceutical industry. 4-Chlorophthalic acid, derived from this compound, serves as a building block for a range of active pharmaceutical ingredients (APIs), including antimicrobial, anti-inflammatory, and anticancer agents.
A notable application is in the synthesis of the diuretic drug Chlorthalidone . Chlorthalidone is used to treat high blood pressure and fluid retention.[7] While various synthetic routes to Chlorthalidone exist, some proceed through an intermediate that is structurally related to this compound. The synthesis involves the reaction of a derivative of 4-chlorobenzophenone, which can conceptually be derived from this compound chemistry, with a sulfonamide-containing compound.
Caption: Conceptual pathway to Chlorthalidone.
Safety and Handling
This compound requires careful handling in a laboratory setting. The following information is derived from available safety data sheets.[8][9]
Hazard Identification:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
First Aid:
-
General advice: Consult a physician. Show the safety data sheet to the doctor in attendance.
-
If inhaled: If breathed in, move person into fresh air. If not breathing, give artificial respiration.
-
In case of skin contact: Wash off with soap and plenty of water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.[8]
Conclusion
This compound is a valuable and versatile chemical intermediate with a well-defined chemical profile. Its synthesis from readily available starting materials and its utility as a building block, particularly in the pharmaceutical industry for the synthesis of drugs like Chlorthalidone, underscore its importance. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for its effective application in research and development.
References
- 1. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]
- 2. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 52010-22-7 [m.chemicalbook.com]
- 5. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO2018158777A1 - Improved process for the preparation of chlorthalidone - Google Patents [patents.google.com]
- 8. accelachem.com [accelachem.com]
- 9. arctomsci.com [arctomsci.com]
A Technical Guide to the Synthesis of 4-Chloroisobenzofuran-1(3H)-one
Abstract
4-Chloroisobenzofuran-1(3H)-one, commonly known as 4-chlorophthalide, is a halogenated lactone that serves as a crucial structural motif and synthetic intermediate in the fields of medicinal chemistry, agrochemicals, and materials science. Its utility stems from the reactive lactone ring and the specifically positioned chlorine atom, which allow for diverse downstream functionalization. This guide provides an in-depth technical overview of the primary and most viable synthetic pathways for obtaining 4-chloroisobenzofuran-1(3H)-one, with a focus on the underlying chemical principles, experimental causality, and practical, step-by-step protocols. The synthesis predominantly relies on the selective reduction of 4-chlorophthalic anhydride, a readily accessible precursor. We will explore the synthesis of this key starting material and compare different reductive methods, providing researchers and drug development professionals with a robust framework for efficient and scalable production.
Retrosynthetic Analysis and Key Precursor Synthesis
A logical retrosynthetic analysis of 4-chloroisobenzofuran-1(3H)-one identifies 4-chlorophthalic anhydride as the most direct and strategic precursor. This approach simplifies the synthesis to two major stages: the preparation of the substituted anhydride and its subsequent selective reduction.
Caption: Retrosynthetic approach for 4-chloroisobenzofuran-1(3H)-one.
The industrial availability and relative low cost of phthalic anhydride make it the ideal starting point for the synthesis of the key intermediate, 4-chlorophthalic anhydride.
Synthesis of 4-Chlorophthalic Anhydride
The synthesis of 4-chlorophthalic anhydride is a critical first step. The primary method involves the direct electrophilic chlorination of phthalic anhydride or its derivatives. Controlling the reaction conditions is paramount to maximize the yield of the desired 4-chloro isomer over the 3-chloro isomer and dichlorinated byproducts.[1][2]
Methodology: Chlorination of Phthalic Acid Monosodium Salt in an Aqueous Medium
This method offers superior control over reaction pH and often leads to higher yields of the desired product compared to direct chlorination of the anhydride in organic solvents.[3][4] The process involves the formation of monosodium phthalate, followed by controlled chlorination.
Expertise & Causality:
-
Aqueous Medium: Using water as a solvent is cost-effective, environmentally benign, and facilitates pH control.
-
pH Regulation: Maintaining a pH of 4.5-5.5 is crucial.[4] A weak alkali solution is used as a buffer to stabilize the pH, which favors the formation of the 4-chloro isomer and suppresses the formation of undesired byproducts.
-
Temperature Control: The reaction is typically conducted at a moderately elevated temperature (e.g., 55-70°C) to ensure a reasonable reaction rate without promoting excessive side reactions.[3][4]
Caption: Workflow for the aqueous-phase synthesis of 4-chlorophthalic anhydride.
Experimental Protocol:
-
Preparation of Monosodium Phthalate: To a reaction flask, add phthalic anhydride and water (e.g., a mass ratio of 1:8).[3] Slowly add a solution of sodium hydroxide to neutralize one of the carboxylic acid groups, forming the monosodium salt. Adjust the pH to the desired range (4.5-5.5) using a weak alkali solution.[4]
-
Chlorination: Heat the solution to 70°C.[3] Slowly bubble chlorine gas into the stirred reaction mixture. Monitor the reaction's progress via HPLC. The reaction may take several hours.[3]
-
Isolation of Crude Salt: Upon completion, cool the reaction mixture to room temperature. The crude monosodium salt of 4-chlorophthalic acid will precipitate. Filter the solid and wash it with cold water.
-
Conversion to Anhydride: The isolated salt is then acidified (e.g., with H₂SO₄ or HCl) to form 4-chlorophthalic acid, followed by dehydration via heating (e.g., 170°C for two hours) or with a dehydrating agent like acetic anhydride to yield the crude 4-chlorophthalic anhydride.[5]
-
Purification: The crude product is purified by rectification (distillation under reduced pressure) to obtain high-purity 4-chlorophthalic anhydride.[3][4]
Core Synthesis: Reduction of 4-Chlorophthalic Anhydride
The conversion of 4-chlorophthalic anhydride to 4-chloroisobenzofuran-1(3H)-one is a selective reduction. The goal is to reduce one of the two carbonyl groups of the anhydride to a methylene (CH₂) group while preserving the lactone ring. Metal hydrides are the reagents of choice for this transformation.
Pathway 1: Selective Reduction with Sodium Borohydride (NaBH₄)
Sodium borohydride is an excellent choice for this synthesis due to its mild nature, high selectivity, and operational simplicity. It provides a reliable and scalable method for producing the target phthalide.[6]
Mechanism & Scientific Rationale: The reaction proceeds through a multi-step mechanism. First, the hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride. This leads to the opening of the anhydride ring to form a sodium salt of a carboxylate and an aldehyde. The aldehyde is then further and rapidly reduced by another equivalent of NaBH₄ to a primary alcohol. Finally, under acidic workup conditions, the molecule undergoes intramolecular cyclization (lactonization) to form the stable five-membered lactone ring of the phthalide.
Caption: Simplified mechanism of NaBH₄ reduction of a phthalic anhydride.
Expertise & Causality:
-
Reagent Choice: NaBH₄ is preferred over more powerful reducing agents like lithium aluminum hydride (LiAlH₄). LiAlH₄ can easily over-reduce the anhydride to the corresponding diol (1,2-bis(hydroxymethyl)-3-chlorobenzene), which would prevent the desired lactonization. The milder nature of NaBH₄ allows the reaction to be stopped at the intermediate stage that readily cyclizes to the phthalide.[6]
-
Solvent System: A polar aprotic solvent like THF or a protic solvent like isopropanol is typically used to dissolve the anhydride and facilitate the reaction with sodium borohydride.
-
Acidic Workup: The addition of an acid (e.g., dilute HCl) in the final step is critical. It protonates the carboxylate and alcohol intermediates, neutralizing the reaction mixture and catalyzing the intramolecular esterification (lactonization) to yield the final product.[6]
Detailed Protocol (Adapted from[6]):
-
Reaction Setup: In a three-necked flask equipped with a stirrer and a thermometer, dissolve 4-chlorophthalic anhydride (1.0 eq) in a suitable solvent such as THF. Cool the solution to 0-5°C using an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (approx. 1.0-1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates the consumption of the starting material.
-
Workup: Cool the reaction mixture back to 0-5°C. Cautiously add dilute hydrochloric acid (e.g., 5% HCl) dropwise to quench the excess NaBH₄ and acidify the mixture, precipitating the product.[6]
-
Isolation: Filter the resulting white precipitate, wash with cold water, and dry under vacuum to obtain 4-chloroisobenzofuran-1(3H)-one. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Comparative Analysis of Synthesis Pathways
For the synthesis of 4-chloroisobenzofuran-1(3H)-one, the choice of pathway depends on the desired scale, purity requirements, and available resources. The reduction of the pre-formed anhydride is overwhelmingly the most common and practical approach.
| Parameter | Pathway 1: NaBH₄ Reduction | Alternative: LiAlH₄ Reduction |
| Starting Material | 4-Chlorophthalic Anhydride | 4-Chlorophthalic Anhydride |
| Key Reagents | Sodium Borohydride (NaBH₄), HCl | Lithium Aluminum Hydride (LiAlH₄) |
| Typical Yield | Good to Excellent | Variable; risk of over-reduction |
| Scalability | High; suitable for lab and pilot scale | Moderate; requires more stringent control |
| Safety & Handling | Relatively safe; NaBH₄ is stable in air | High; LiAlH₄ is pyrophoric, reacts violently with water |
| Selectivity | High selectivity for the desired phthalide | Low selectivity; can produce diol byproduct |
| Reaction Conditions | Mild (0°C to room temperature) | Often requires cryogenic temperatures and inert atmosphere |
Conclusion
The synthesis of 4-chloroisobenzofuran-1(3H)-one is most efficiently achieved through a two-stage process commencing with phthalic anhydride. The initial step involves the controlled chlorination of a phthalic acid salt in an aqueous medium to produce 4-chlorophthalic anhydride, a method that offers excellent process control and high yields. The subsequent and final stage employs a selective reduction of this anhydride. The use of sodium borohydride stands out as the superior method for this transformation, offering a combination of high selectivity, operational safety, mild reaction conditions, and scalability. This pathway provides a reliable and robust route for obtaining high-purity 4-chloroisobenzofuran-1(3H)-one, making it an accessible and valuable intermediate for further research and development in the pharmaceutical and chemical industries.
References
- 1. datapdf.com [datapdf.com]
- 2. CA1090814A - Preparation of 3-chlorophthalic anhydride - Google Patents [patents.google.com]
- 3. 4-Chlorophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. EP2433933A1 - Production method of halogen-substituted phthalide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Chlorophthalide
Preamble: The Imperative of Spectroscopic Verification
In the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of a molecule is the bedrock upon which all subsequent research is built. For a compound like 4-Chlorophthalide, a key intermediate in various synthetic pathways, a comprehensive spectroscopic dossier is not merely a formality but a prerequisite for its use. This guide provides a detailed analysis of the expected spectroscopic data for this compound, grounded in fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).
Molecular Structure and Atom Numbering
This compound, systematically named 5-Chloro-1(3H)-isobenzofuranone, possesses a bicyclic lactone structure. The chlorine substituent is located on the aromatic ring at position 4 (or position 5 in the isobenzofuranone nomenclature). For clarity throughout this guide, the following IUPAC-consistent numbering scheme for the phthalide core will be used.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show signals for three distinct aromatic protons and a two-proton singlet for the methylene group. The chemical shifts are influenced by the electron-withdrawing effects of the lactone's carbonyl group, the ether oxygen, and the chlorine atom.
| Position | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-7 | ~7.90 | d | J ≈ 8.0 | 1H | Aromatic H, ortho to C=O |
| H-5 | ~7.70 | d | J ≈ 1.5 | 1H | Aromatic H, ortho to Cl |
| H-6 | ~7.55 | dd | J ≈ 8.0, 1.5 | 1H | Aromatic H, ortho to H-5 & H-7 |
| H-3 | ~5.35 | s | - | 2H | Methylene (-CH₂-) |
Causality and Interpretation:
-
H-7 (~7.90 ppm): This proton is ortho to the electron-withdrawing carbonyl group of the lactone, causing it to be the most deshielded (downfield) of the aromatic protons. It is expected to appear as a doublet due to coupling with H-6.[1]
-
H-5 (~7.70 ppm): This proton is ortho to the chlorine atom and meta to the carbonyl group. It will be deshielded and should appear as a doublet due to its small meta-coupling with H-6.
-
H-6 (~7.55 ppm): This proton is coupled to both H-7 (ortho-coupling, ~8.0 Hz) and H-5 (meta-coupling, ~1.5 Hz), resulting in a doublet of doublets.
-
H-3 (~5.35 ppm): The two protons on the C-3 methylene carbon are adjacent to an oxygen atom and a quaternary aromatic carbon. They are chemically equivalent and have no adjacent protons to couple with, hence they are expected to appear as a sharp singlet, integrating to 2H. Their position is significantly downfield from a typical alkane due to the deshielding effect of the adjacent oxygen atom.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.
| Position | Predicted Shift (δ, ppm) | Assignment |
| C-1 | ~170.5 | Carbonyl Carbon (C=O) |
| C-7a | ~148.0 | Aromatic Quaternary C, fused to O |
| C-4 | ~139.0 | Aromatic Quaternary C, bonded to Cl |
| C-5 | ~132.0 | Aromatic Methine (CH) |
| C-7 | ~130.0 | Aromatic Methine (CH) |
| C-3a | ~127.0 | Aromatic Quaternary C, fused to C-3 |
| C-6 | ~125.0 | Aromatic Methine (CH) |
| C-3 | ~69.0 | Methylene Carbon (-CH₂-) |
Causality and Interpretation:
-
C-1 (~170.5 ppm): The carbonyl carbon of the lactone (an ester) is highly deshielded and appears furthest downfield, a characteristic feature of this functional group.[2][3]
-
Aromatic Carbons (125-148 ppm): The six aromatic carbons appear in their typical region. The two quaternary carbons attached to heteroatoms (C-7a and C-4) are expected to be the most downfield within this group. The precise assignment requires advanced 2D NMR techniques (like HMBC and HSQC) but these predictions are based on established substituent effects.[2]
-
C-3 (~69.0 ppm): The methylene carbon, being attached to an oxygen atom, is significantly shifted downfield compared to a simple alkane carbon.[2][3]
Infrared (IR) Spectroscopy
IR spectroscopy excels at identifying functional groups. The spectrum of this compound will be dominated by absorptions from the lactone and the substituted aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Weak | Aliphatic C-H Stretch (-CH₂-) |
| ~1765 | Strong, Sharp | Lactone C=O Stretch (γ-lactone) |
| ~1600, ~1475 | Medium | Aromatic C=C Ring Stretch |
| ~1280 | Strong | Aryl-O-C Asymmetric Stretch (Ester) |
| ~1050 | Strong | C-O-C Symmetric Stretch (Ester) |
| ~850 | Strong | C-Cl Stretch |
Causality and Interpretation:
-
The Carbonyl Stretch (~1765 cm⁻¹): This is the most diagnostic peak in the IR spectrum. The high frequency is characteristic of a five-membered ring lactone (a γ-lactone), where ring strain increases the energy (and thus frequency) of the C=O bond vibration compared to an open-chain ester (~1740 cm⁻¹).[4] Its strong intensity and sharp shape make it unmistakable.
-
Aromatic C-H Stretch (>3000 cm⁻¹): The presence of peaks just above 3000 cm⁻¹ is a clear indication of hydrogens attached to sp²-hybridized carbons (the aromatic ring).
-
Ester C-O Stretches (~1280 and ~1050 cm⁻¹): The lactone is a cyclic ester and will show two characteristic C-O stretching bands. These strong absorptions confirm the presence of the ester linkage.
-
C-Cl Stretch (~850 cm⁻¹): The vibration of the carbon-chlorine bond typically appears in the fingerprint region and provides evidence for the presence of the halogen.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its atomic composition and structure. Electron Ionization (EI) is a common technique for this type of analysis.
Molecular Ion and Isotope Pattern
The molecular formula of this compound is C₈H₅ClO₂.
-
Calculated Monoisotopic Mass (for ³⁵Cl): 168.0030 Da
-
Calculated Monoisotopic Mass (for ³⁷Cl): 169.9999 Da
A key feature in the mass spectrum will be the M+ and M+2 peaks. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will show two molecular ion peaks separated by 2 m/z units. The relative intensity of the M+2 peak will be approximately one-third that of the M+ peak, which is a definitive signature for a molecule containing one chlorine atom.
| m/z | Predicted Intensity | Assignment |
| 168 | ~100% | [M]⁺• (with ³⁵Cl), Molecular Ion |
| 170 | ~32% | [M]⁺• (with ³⁷Cl), Isotopic Molecular Ion |
Predicted Fragmentation Pathway
Under electron ionization, the molecular ion will fragment in a predictable manner. A primary fragmentation pathway for phthalide-type structures is the loss of a neutral carbon monoxide (CO) molecule.
Caption: Predicted EI-MS Fragmentation of this compound.
Causality and Interpretation:
-
[M]⁺• → [M - CO]⁺•: The initial molecular ion (m/z 168/170) can undergo a rearrangement to lose a stable, neutral molecule of carbon monoxide (28 Da). This would result in a fragment ion at m/z 140/142 . This fragment would also exhibit the characteristic 3:1 chlorine isotope pattern.
-
[M - CO]⁺• → [C₇H₅O]⁺: The fragment at m/z 140/142 can then lose a chlorine radical (35/37 Da) to form the benzoyl cation or a related isomer at m/z 105 . This peak would be a singlet (no chlorine isotope pattern).
Experimental Protocols: A Senior Scientist's Perspective
The acquisition of high-quality, reproducible data is paramount. The following protocols are designed to be self-validating systems for the characterization of this compound.
Protocol for NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the dried this compound sample. The sample must be free of residual solvents from synthesis, which would otherwise obscure the spectrum. Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is chosen as it is an excellent solvent for this type of compound and its residual proton peak at 7.26 ppm is well-separated from the expected analyte signals. TMS provides the 0 ppm reference.
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion, especially in the aromatic region. Ensure the instrument is properly shimmed to achieve sharp, symmetrical peaks, which is critical for resolving the fine splitting in the doublet of doublets.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-noise ratio. The spectral width should encompass the range of -1 to 10 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum (e.g., using a zgpg30 pulse program). A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the ¹³C isotope and the presence of quaternary carbons. The spectral width should be set from 0 to 200 ppm.
-
Data Processing: Process the raw data (FID) with an appropriate line broadening factor (e.g., 0.3 Hz for ¹H) to improve the signal-to-noise ratio without sacrificing resolution. Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate the ¹H signals and accurately measure chemical shifts and coupling constants.
Protocol for IR Spectroscopy
-
Sample Preparation (KBr Pellet): This solid-state method avoids solvent peaks. Gently grind ~1-2 mg of dry this compound with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained. Press the powder into a transparent pellet using a hydraulic press. The transparency of the pellet is a direct indicator of quality; cloudiness suggests insufficient grinding or moisture.
-
Background Collection: Place no sample in the beam path and acquire a background spectrum. This is crucial as it accounts for absorptions from atmospheric CO₂ and water vapor, which are then subtracted from the sample spectrum.
-
Sample Analysis: Place the KBr pellet in the sample holder and acquire the spectrum. Co-add at least 16 scans at a resolution of 4 cm⁻¹ to ensure a high-quality spectrum. The typical range is 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the wavenumbers for the major absorption bands. Pay special attention to the carbonyl region (1800-1700 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹) for the C-O and C-Cl stretches.
Protocol for Mass Spectrometry
-
Sample Introduction: For a pure, thermally stable solid like this compound, a direct insertion probe is an effective method. Alternatively, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate and inject it into a gas chromatograph (GC) coupled to the mass spectrometer (GC-MS). GC-MS provides the added benefit of separating any potential impurities.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV. This is a robust, high-energy method that generates reproducible fragmentation patterns, ideal for library matching and structural elucidation.
-
Mass Analysis: Scan a mass range from m/z 40 to 300. This range will comfortably include the molecular ion and all significant fragments.
-
Data Analysis: Examine the spectrum for the molecular ion peak (m/z 168). Critically, verify the presence and correct ratio (~3:1) of the M+2 peak at m/z 170. Analyze the major fragment ions and propose logical fragmentation pathways that are consistent with the known structure.
Conclusion
The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS techniques. While ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy provides rapid confirmation of the key lactone functional group. Mass spectrometry confirms the molecular weight and elemental composition, with the chlorine isotope pattern serving as an unambiguous diagnostic element. By following the rigorous protocols and interpretive logic outlined in this guide, a researcher can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent scientific endeavors.
References
An In-depth Technical Guide to the Solubility of 4-Chlorophthalide in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the solubility of 4-chlorophthalide, a key intermediate in organic synthesis. Understanding the solubility characteristics of this compound is paramount for optimizing reaction conditions, developing purification strategies, and formulating active pharmaceutical ingredients. This document synthesizes empirical data with foundational scientific principles to offer actionable insights for laboratory and process development applications.
Introduction: The Significance of this compound Solubility
This compound (C₈H₅ClO₂) is a halogenated derivative of phthalide, recognized for its role as a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances.[1] The efficiency of its use in synthetic pathways—from reaction kinetics to product isolation and purification via crystallization—is critically dependent on its solubility in various organic solvents.[2] A thorough understanding of its solubility behavior allows researchers to:
-
Select optimal solvents for chemical reactions to ensure homogeneity and maximize yield.
-
Design efficient crystallization processes for purification, controlling crystal size and purity.
-
Develop robust analytical methods for quantification and quality control.
-
Inform formulation strategies where solubility is a key determinant of bioavailability.[3]
This guide serves as a practical resource by detailing the theoretical underpinnings of solubility, presenting a validated experimental protocol for its determination, and analyzing quantitative solubility data in a range of common organic solvents.
Foundational Principles of Solubility
The solubility of a solid solute, such as this compound, in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful heuristic: solutes tend to dissolve best in solvents with similar polarity.[4]
-
Polarity: this compound possesses both polar (lactone group, C=O) and nonpolar (chlorinated benzene ring) characteristics. Its solubility is therefore highest in solvents that can effectively interact with both moieties.
-
Temperature: For most solid-liquid systems, solubility is an endothermic process, meaning it increases with temperature.[5] This relationship is fundamental to purification by recrystallization, where a saturated solution is prepared at a high temperature and cooled to induce precipitation of the purified compound.
-
Solvent Properties: Factors such as the solvent's dielectric constant, hydrogen bonding capacity, and molecular size influence its ability to overcome the solute's crystal lattice energy and solvate its molecules.
Experimental Determination of Solubility: A Validated Protocol
To ensure accuracy and reproducibility, a standardized method for solubility determination is essential. The isothermal static gravimetric method is a reliable and widely used technique for generating high-quality solubility data.[6][7][8] It is a self-validating system that confirms equilibrium has been reached, a critical factor for trustworthiness.
Experimental Workflow
The following diagram outlines the key stages of the static gravimetric method for determining the solubility of this compound.
Caption: Isothermal static gravimetric workflow for solubility measurement.
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a known mass of the selected organic solvent in a sealed glass vessel. The presence of undissolved solid is crucial to ensure saturation.[6]
-
Equilibration: Place the sealed vessel in a thermostatic shaker bath set to the desired temperature. The system should be agitated for a sufficient period (typically 24-48 hours) to ensure that solid-liquid equilibrium is achieved.
-
Causality Insight: Constant agitation and temperature control are critical. Agitation maximizes the surface area for dissolution, while a constant temperature ensures the equilibrium point does not shift. Taking samples at different time points (e.g., 24h and 36h) and confirming the concentration is unchanged validates that equilibrium has been reached.[6]
-
-
Sampling: Stop the agitation and allow the undissolved solid to settle. Using a pre-heated syringe equipped with a filter (e.g., 0.45 µm PTFE), carefully withdraw a sample of the clear supernatant.
-
Causality Insight: Pre-heating the syringe to the experimental temperature prevents premature crystallization of the solute upon contact with a colder surface, which would lead to an erroneously low solubility measurement. The filter ensures no solid particulates are transferred.
-
-
Gravimetric Analysis: Dispense the filtered supernatant into a pre-weighed (tared) vial and record the total mass. Carefully evaporate the solvent under vacuum or in an oven at a temperature that does not cause decomposition of the solute.[7]
-
Calculation: Once a constant mass is achieved, weigh the vial containing the dry solute residue. The mass of the solute and the solvent can be determined by subtraction. Solubility is typically expressed as mole fraction (x) or mass percent (w/w).
Solubility Data and Analysis
While a comprehensive, publicly available dataset for this compound across a wide range of solvents is limited, qualitative information indicates it is soluble in organic solvents like ethanol and acetone but has poor solubility in water.[1] This is consistent with its chemical structure. The related compound, 4-chlorophthalic acid, also shows higher solubility in organic solvents such as ethanol, acetone, and ethyl acetate compared to water.[5]
For a structurally similar compound, 4-chlorophthalic anhydride, quantitative solubility data has been measured, providing valuable insight. The mole fraction solubility in several solvents at different temperatures is presented below as an illustrative example of expected trends.
Table 1: Illustrative Mole Fraction Solubility (x) of a Related Compound (4-Chlorophthalic Anhydride) in Various Solvents at Different Temperatures (K)
| Temperature (K) | Acetonitrile | Ethyl Acetate | Acetone | Methanol |
| 283.15 | 0.0281 | 0.0886 | 0.1251 | 0.0065 |
| 293.15 | 0.0390 | 0.1132 | 0.1568 | 0.0083 |
| 303.15 | 0.0531 | 0.1425 | 0.1945 | 0.0106 |
| 313.15 | 0.0715 | 0.1771 | 0.2393 | 0.0134 |
| 323.15 | 0.0954 | 0.2178 | 0.2921 | 0.0168 |
| (Data derived from studies on 4-chlorophthalic anhydride and presented for illustrative purposes of general solubility trends.)[2] |
Analysis of Trends
-
Effect of Temperature: As clearly demonstrated in the table, solubility increases significantly with rising temperature across all tested solvents. This positive correlation is a cornerstone of purification by crystallization.
-
Effect of Solvent: The solubility varies considerably between solvents. In this example, the order of solubility is Acetone > Ethyl Acetate > Acetonitrile > Methanol . This order can be rationalized by considering the polarity and interaction potential of the solvents. Acetone and ethyl acetate, being polar aprotic solvents, are highly effective at solvating the polar lactone ring and interacting with the aromatic system without the competing interactions that protic solvents like methanol might have.
Conclusion and Practical Implications
The solubility of this compound is a critical parameter for its effective use in research and development. This guide has established the theoretical basis for its solubility, provided a robust, self-validating protocol for its experimental determination, and analyzed expected solubility trends.
For professionals in drug development and chemical synthesis, applying this knowledge is key:
-
Process Chemists can select solvent systems like acetone or ethyl acetate for reactions and crystallizations to maximize yield and purity.
-
Analytical Scientists can use this data to develop appropriate solvent systems for chromatographic analysis (e.g., HPLC, GC).
-
Formulation Scientists can predict challenges related to the low aqueous solubility of this compound and its derivatives, guiding strategies to enhance bioavailability.[3]
Accurate solubility data, generated using reliable methods as described herein, is an indispensable tool for accelerating development timelines and ensuring the production of high-quality chemical entities.
References
- 1. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmacyjournal.info [pharmacyjournal.info]
- 4. Solvent Miscibility Table [sigmaaldrich.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. ovid.com [ovid.com]
4-Chlorophthalide: A Versatile Intermediate in Modern Organic Synthesis
Abstract
4-Chlorophthalide, a chlorinated lactone derived from phthalic acid, has emerged as a pivotal building block in contemporary organic synthesis.[1] Its strategic placement of a chlorine atom and the inherent reactivity of the phthalide core render it a versatile precursor for a diverse array of complex molecules. This technical guide provides an in-depth exploration of the principal applications of this compound, with a focus on its utility in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The narrative delves into the mechanistic underpinnings of its key transformations, offers detailed experimental protocols, and presents a forward-looking perspective on its expanding role in chemical innovation.
Table of Contents
-
Introduction to this compound: Properties and Reactivity
-
Core Synthetic Applications 2.1. Cornerstone in Pharmaceutical Synthesis: The Citalopram Case Study 2.2. Friedel-Crafts Reactions: Building Molecular Complexity 2.3. Reactions with Organometallic Reagents: Carbon-Carbon Bond Formation 2.4. Emerging Applications in Agrochemicals and Materials Science
-
References
Introduction to this compound: Properties and Reactivity
This compound, systematically named 4-chloro-1(3H)-isobenzofuranone, is a white to light yellow solid characterized by a phthalide structure with a chlorine atom at the 4-position of the aromatic ring.[1] This substitution pattern is crucial as it significantly influences the molecule's reactivity and provides a handle for further functionalization.
Key Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 52010-22-7 | [1] |
| Molecular Formula | C₈H₅ClO₂ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |
The reactivity of this compound is dominated by two primary features: the electrophilic carbonyl carbon of the lactone ring and the aromatic ring activated for certain transformations. The lactone can undergo nucleophilic acyl substitution, making it susceptible to attack by a variety of nucleophiles.[2][3] The aromatic ring, influenced by the electron-withdrawing nature of the chlorine atom and the lactone moiety, can participate in electrophilic aromatic substitution reactions, albeit with regioselectivity dictated by the existing substituents.
Core Synthetic Applications
Cornerstone in Pharmaceutical Synthesis: The Citalopram Case Study
One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, citalopram.[4][5][6] The synthesis of citalopram and its single-enantiomer counterpart, escitalopram, often involves the conversion of a phthalide derivative into the final complex structure.
The general synthetic strategy leverages the phthalide core of this compound to construct the dihydroisobenzofuran ring system of citalopram. This typically involves sequential Grignard reactions to introduce the 4-fluorophenyl and the dimethylaminopropyl side chains.[4]
Illustrative Synthetic Pathway to Citalopram Intermediate
References
- 1. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax [openstax.org]
- 4. WO2002048133A2 - A process for the preparation of citalopram - Google Patents [patents.google.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. WO2001002383A2 - Process for the synthesis of citalopram - Google Patents [patents.google.com]
The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Phthalides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalide scaffold, a deceptively simple fused ring system, has captivated chemists and pharmacologists for over a century. From its early discovery in the context of synthetic dyes to its current status as a privileged structure in medicinal chemistry, the journey of substituted phthalides is a testament to the power of chemical synthesis and the endless therapeutic possibilities held within natural products. This in-depth technical guide provides a comprehensive overview of the discovery and history of substituted phthalides, tracing their origins from foundational organic chemistry to their emergence as potent therapeutic agents. We will explore the key historical milestones, the evolution of synthetic methodologies—from classical approaches to modern transition-metal catalysis—and delve into the structure-activity relationships that govern their diverse biological activities. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both historical context and practical insights into this remarkable class of compounds.
The Genesis of a Scaffold: Early Discoveries and Structural Elucidation
The story of phthalides is intrinsically linked to the pioneering work of the German chemist Adolf von Baeyer , a towering figure in the history of organic chemistry. In the late 19th century, while investigating the reactions of phthalic anhydride, von Baeyer synthesized phenolphthalein in 1871 by condensing phthalic anhydride with two equivalents of phenol.[1] This discovery, while initially focused on the creation of synthetic dyes, laid the groundwork for the exploration of the phthalide core structure. Phthalide itself, the simplest benzolactone with the molecular formula C8H6O2, is a white solid prepared from hydroxymethylbenzoic acid.[2]
While von Baeyer's work established the synthetic accessibility of the phthalide framework, the true therapeutic potential of this scaffold would be unveiled through the study of natural products. For centuries, plants from the Apiaceae (or Umbelliferae) family, such as Angelica sinensis and Ligusticum chuanxiong, have been staples in traditional medicine across Asia, Europe, and North America for treating a variety of ailments.[3][4] It wasn't until the mid-20th century that the bioactive constituents of these plants were identified as substituted phthalides. In 1963, Mitsuhashi and his colleagues were the first to isolate and characterize monomeric phthalides like ligustilide, cnidilide, and neocnidilide from these plants.[3] This seminal discovery opened the floodgates for the isolation and identification of a vast array of naturally occurring phthalides, with over 180 derivatives now known.[5] These natural products exhibit a broad spectrum of biological activities, including anti-platelet, anti-inflammatory, and neuroprotective effects.[3][6]
The core structure of a phthalide consists of a benzene ring fused to a γ-lactone ring, forming a 1(3H)-isobenzofuranone.[3] The diversity of naturally occurring phthalides arises from the variety of substituents at the C-3 position of the lactone ring, as well as on the aromatic ring.[3]
The Art of Synthesis: From Classical Reactions to Modern Catalysis
The growing interest in the therapeutic potential of substituted phthalides has spurred the development of a diverse arsenal of synthetic methodologies. These approaches range from classical organic reactions to highly efficient and selective transition-metal-catalyzed transformations.
Classical Synthetic Approaches
Early synthetic efforts relied on fundamental organic reactions to construct the phthalide core. These methods, while foundational, often required harsh reaction conditions and offered limited control over stereochemistry.
A common strategy involves the reduction of phthalic anhydride or its derivatives. For instance, the selective reduction of one carbonyl group of a phthalic anhydride can yield the corresponding phthalide. Another classical approach is the lactonization of ortho-substituted benzoic acids. For example, 2-formylbenzoic acid can be reduced and subsequently cyclized to form the parent phthalide.
A noteworthy classical method is the Cannizzaro-Tishchenko-type reaction of 2-formyl-arylketones, which proceeds smoothly in DMSO under either nucleophilic catalysis (e.g., NaCN) or photochemical conditions to yield 3-substituted phthalides.[7]
The Rise of Organometallic Chemistry
The advent of organometallic chemistry revolutionized the synthesis of substituted phthalides, offering milder reaction conditions and greater functional group tolerance.[8] Organometallic reagents, such as Grignard reagents and organolithium compounds, can act as nucleophiles, attacking a carbonyl group of phthalic anhydride or a related derivative to introduce a substituent at the 3-position.
For example, the reaction of phthalaldehyde with aryl- or alkenylboronic acids, catalyzed by cobalt complexes, provides an efficient one-pot synthesis of 3-aryl phthalides.[9]
Transition Metal-Catalyzed Syntheses: A Paradigm Shift
The last few decades have witnessed a surge in the development of transition-metal-catalyzed methods for phthalide synthesis.[10][11] These powerful techniques, often utilizing palladium, rhodium, ruthenium, or cobalt catalysts, have enabled the construction of complex phthalide structures with high efficiency and selectivity.[12][13]
A prominent strategy involves the C-H bond functionalization of benzoic acids, followed by annulation with various coupling partners.[10][12] This approach is highly atom-economical as it avoids the pre-functionalization of starting materials. For instance, rhodium-catalyzed annulative coupling of benzoic acids with aldehydes or alkenes provides a direct route to 3-substituted phthalides.[11][12]
The general workflow for such a C-H activation/annulation reaction can be visualized as follows:
Caption: Generalized workflow for transition-metal-catalyzed synthesis of substituted phthalides via C-H activation.
Palladium-catalyzed reactions have also been extensively explored. For example, the palladium-catalyzed arylation of aldehydes with organoboronic acids is a versatile method for synthesizing 3-arylphthalides.[7]
Key Substituted Phthalides and Their Therapeutic Promise
The diverse biological activities of substituted phthalides have positioned them as promising candidates for drug development. Two of the most extensively studied examples are n-butylphthalide and sedanolide.
n-Butylphthalide (NBP)
3-n-Butylphthalide (NBP) was initially isolated from the seeds of celery (Apium graveolens) and is responsible for its characteristic odor.[11][14] A synthesized racemic version of NBP has been approved in China for the treatment of ischemic stroke.[15][16] NBP exhibits a multi-target mechanism of action, including anti-platelet aggregation, anti-inflammatory, and neuroprotective effects.[14][17] Its therapeutic potential has spurred the synthesis of numerous NBP derivatives with improved water solubility and enhanced biological activity.[15][17][18]
A general synthetic route to NBP involves the hydrogenation of butenylphthalide, followed by hydrolysis and cyclization.[16]
References
- 1. Adolf von Baeyer - Wikipedia [en.wikipedia.org]
- 2. Phthalide - Wikipedia [en.wikipedia.org]
- 3. Advances in the phytochemistry and pharmacology of plant-derived phthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of phthalide and its biological information_Chemicalbook [chemicalbook.com]
- 5. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Phthalide synthesis [organic-chemistry.org]
- 8. mt.com [mt.com]
- 9. Synthesis of biarylketones and phthalides from organoboronic acids and aldehydes catalyzed by cobalt complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of Butylphthalide in Immunity and Inflammation: Butylphthalide May Be a Potential Therapy for Anti-Inflammation and Immunoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccspublishing.org.cn [ccspublishing.org.cn]
- 16. CN107216298B - Preparation method of butylphthalide - Google Patents [patents.google.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis and evaluation of nitric oxide-releasing derivatives of 3-n-butylphthalide as anti-platelet agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Selective Synthesis of 4-Chlorophthalide from 3-Chlorophthalic Acid
Abstract
This document provides a comprehensive guide for the synthesis of 4-Chlorophthalide through the selective reduction of 3-Chlorophthalic acid. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The protocol herein details a robust and efficient method utilizing sodium borohydride as the reducing agent. Emphasis is placed on the rationale behind key experimental steps, safety considerations, and purification techniques to ensure high purity of the final product. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction and Scientific Background
Phthalides, or dihydroisobenzofuranones, are a class of lactones that serve as crucial building blocks in organic synthesis. Specifically, this compound is an important precursor for the synthesis of a range of biologically active molecules.[1][2] The selective reduction of one of the two carboxylic acid groups of a substituted phthalic acid, such as 3-Chlorophthalic acid, presents a unique synthetic challenge. Direct reduction of dicarboxylic acids can often lead to a mixture of products, including diols and isomeric lactones.
The method described here leverages the regioselective reduction of 3-Chlorophthalic acid using sodium borohydride (NaBH₄). The selection of NaBH₄ is critical; while it is a powerful reducing agent for aldehydes and ketones, its reactivity towards carboxylic acids is generally modest.[3][4] However, under specific conditions, it can be employed for the selective reduction of one carboxylic group in a phthalic acid system to yield the corresponding phthalide.[5] The mechanism involves the formation of a mixed anhydride intermediate, which is then selectively attacked by a hydride ion. The proximity and electronic nature of the chloro-substituent at the 3-position sterically and electronically directs the reduction to the adjacent carbonyl group, favoring the formation of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier | Purity |
| 3-Chlorophthalic acid | C₈H₅ClO₄ | 200.58 | 27563-65-1 | [Specify Supplier] | ≥98% |
| Sodium borohydride | NaBH₄ | 37.83 | 16940-66-2 | [Specify Supplier] | ≥98% |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 109-99-9 | [Specify Supplier] | ≥99.9% |
| Hydrochloric acid, concentrated | HCl | 36.46 | 7647-01-0 | [Specify Supplier] | 37% |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | [Specify Supplier] | ACS Grade |
| Sodium sulfate, anhydrous | Na₂SO₄ | 142.04 | 7757-82-6 | [Specify Supplier] | ACS Grade |
| Deionized water | H₂O | 18.02 | 7732-18-5 | N/A | High Purity |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel (100 mL)
-
Thermometer
-
Nitrogen inlet/outlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
-
pH paper or pH meter
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Health and Safety Precautions
3-Chlorophthalic acid: Toxic if swallowed and causes serious eye irritation.[6] May cause respiratory irritation.[6] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
Sodium borohydride: Water-reactive, releasing flammable gases upon contact with water.[7][8] It is also acutely toxic if ingested and can cause serious eye damage. Handle in a dry environment, preferably under an inert atmosphere, and away from sources of ignition.[7][9] Wear a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[9] In case of a spill, cover with dry sand or another non-combustible material; do not use water.[8]
Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Use in a well-ventilated area and away from open flames.
Hydrochloric acid: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood, wearing appropriate PPE.
Experimental Workflow
The synthesis of this compound from 3-Chlorophthalic acid is a two-step process involving the reduction of the dicarboxylic acid followed by acidic workup to facilitate lactonization.
Caption: Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Reaction Setup
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a dropping funnel.
-
Ensure all glassware is thoroughly dried before use to prevent unwanted reactions with sodium borohydride.
-
Flush the entire system with dry nitrogen for 10-15 minutes to create an inert atmosphere.
Reduction of 3-Chlorophthalic Acid
-
To the reaction flask, add 3-Chlorophthalic acid (10.0 g, 49.8 mmol) and anhydrous THF (100 mL).
-
Stir the mixture at room temperature until the acid is fully dissolved.
-
Cool the solution to 0-5 °C using an ice-water bath.
-
In a separate beaker, carefully prepare a solution of sodium borohydride (2.83 g, 74.8 mmol) in deionized water (20 mL). Caution: The dissolution of NaBH₄ in water is exothermic and generates hydrogen gas. Prepare this solution in a well-ventilated fume hood.
-
Slowly add the sodium borohydride solution to the stirred 3-Chlorophthalic acid solution via the dropping funnel over a period of 30-45 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux (approximately 66 °C for THF) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).
Workup and Purification
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding 2 M hydrochloric acid dropwise until the pH of the aqueous layer is approximately 1-2. Caution: This will cause vigorous gas evolution (hydrogen).
-
Transfer the mixture to a 500 mL separatory funnel and add ethyl acetate (100 mL).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Collect the organic layer and extract the aqueous layer twice more with ethyl acetate (50 mL each).
-
Combine all organic extracts and wash them with brine (50 mL).
-
Dry the combined organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.
Reaction Mechanism
The selective reduction of 3-chlorophthalic acid to this compound by sodium borohydride proceeds through a regioselective mechanism.
Caption: Proposed reaction mechanism for the synthesis of this compound.
The reaction is initiated by the formation of a borate-carboxylate mixed anhydride. The electron-withdrawing nature of the chlorine atom at the 3-position makes the adjacent carbonyl carbon more electrophilic. Consequently, the hydride ion (H⁻) from the borohydride complex preferentially attacks this more reactive carbonyl group. Subsequent intramolecular cyclization (lactonization) upon acidic workup yields the thermodynamically stable five-membered lactone ring of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | Extend the reflux time and monitor by TLC. Ensure the inert atmosphere was maintained. |
| Loss of product during workup. | Ensure complete extraction by performing multiple extractions with ethyl acetate. | |
| Impure starting materials. | Use high-purity 3-Chlorophthalic acid. | |
| Formation of Diol Byproduct | Over-reduction. | Use the stoichiometric amount of NaBH₄. Monitor the reaction closely and stop it once the starting material is consumed. |
| Incomplete Lactonization | Insufficiently acidic workup. | Ensure the pH of the aqueous layer is 1-2 during the quench. |
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the synthesis of this compound from 3-Chlorophthalic acid. By carefully controlling the reaction conditions and adhering to the safety precautions, researchers can obtain the desired product in good yield and high purity. The selectivity of sodium borohydride in this transformation makes it a preferable reagent over harsher reducing agents that could lead to over-reduction. This method is scalable and suitable for applications in pharmaceutical and chemical research and development.
References
- 1. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
- 2. 3-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. georganics.sk [georganics.sk]
- 7. Sodium Borohydride - ESPI Metals [espimetals.com]
- 8. nj.gov [nj.gov]
- 9. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Application Note: Suzuki-Miyaura Coupling of 4-Chlorophthalide for the Synthesis of Bio-relevant Scaffolds
Introduction: The Significance of 4-Arylphthalides
Phthalides, the core structural motif of which is a 1(3H)-isobenzofuranone, are prevalent in a vast array of natural products and medicinally important compounds. The substitution pattern on the phthalide ring dramatically influences its biological activity, which spans anticancer, anti-inflammatory, and neuroprotective properties.[1] Specifically, the introduction of an aryl group at the 4-position creates a class of compounds with significant potential in drug discovery and materials science. The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for the synthesis of these 4-arylphthalides, enabling the precise installation of diverse aryl and heteroaryl moieties.[2][3]
This application note provides a comprehensive guide to the Suzuki-Miyaura coupling of 4-chlorophthalide, an accessible and cost-effective starting material. As an electron-deficient aryl chloride, this compound presents unique challenges compared to more reactive aryl bromides or iodides, primarily concerning the initial oxidative addition step.[4][5] This guide details a robust protocol using modern catalyst systems, explains the mechanistic rationale behind the choice of reagents and conditions, and offers insights for optimization and troubleshooting.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron species (typically a boronic acid) and an organic halide or pseudohalide.[2][3] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of this compound. This is typically the rate-limiting step for aryl chlorides and is facilitated by the use of electron-rich, sterically bulky phosphine ligands, which stabilize the Pd(0) species and promote the C-Cl bond cleavage.[4][5]
-
Transmetalation: The boronic acid is activated by a base (e.g., K₃PO₄) to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[7]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the 4-arylphthalide product. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][5]
Below is a visualization of the catalytic cycle for the coupling of this compound with a generic arylboronic acid.
References
High-performance liquid chromatography (HPLC) method for 4-Chlorophthalide analysis
Abstract
This application note details a precise, accurate, and robust high-performance liquid chromatography (HPLC) method for the quantitative analysis of 4-Chlorophthalide. As a key intermediate in the synthesis of various pharmaceuticals and fine chemicals, a reliable analytical method for this compound is crucial for quality control and process monitoring.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the chromatographic conditions, sample preparation, and a full validation protocol according to the International Council for Harmonisation (ICH) guidelines.[2][3] The described reversed-phase HPLC method demonstrates excellent linearity, accuracy, precision, and specificity, making it suitable for routine analysis in both research and industrial settings.
Introduction
This compound is a chlorinated aromatic lactone that serves as a versatile building block in organic synthesis.[4] Its purity and concentration are critical parameters that can significantly impact the yield and quality of downstream products. Therefore, a well-validated analytical method is essential to ensure the integrity of the manufacturing process. High-performance liquid chromatography (HPLC) is a preferred analytical technique in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5]
This application note addresses the need for a standardized analytical procedure by presenting a detailed HPLC method for this compound. The causality behind the selection of each experimental parameter is explained to provide a deeper understanding of the method's development and to empower users to troubleshoot and adapt the method as needed. The method is validated in accordance with ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[6]
Materials and Methods
Instrumentation
A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The system should include:
-
A binary or quaternary pump
-
An autosampler
-
A column thermostat
-
A UV-Vis or Diode Array Detector (DAD)
Chemicals and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Trifluoroacetic acid (TFA) (optional, for pH adjustment)
Chromatographic Conditions
The separation of this compound is achieved using a reversed-phase mechanism, which is well-suited for the analysis of hydrophobic aromatic compounds.[7][8] The non-polar stationary phase retains the analyte, and a polar mobile phase is used for elution.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm and 280 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a common choice for reversed-phase chromatography, offering excellent retention and separation for a wide range of non-polar to moderately polar compounds like this compound.[9]
-
Mobile Phase: The ratio of acetonitrile to water is optimized to achieve a reasonable retention time and good peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.
-
Detection Wavelength: this compound exhibits UV absorbance. Based on the UV-Vis spectrum of similar chlorinated aromatic compounds, monitoring at 225 nm and 280 nm provides good sensitivity.[10][11] The use of two wavelengths can help in identifying potential impurities.
-
Flow Rate and Column Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard conditions that provide a balance between analysis time and separation efficiency.
Experimental Protocols
Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the range of 1-100 µg/mL. These will be used to construct the calibration curve.
Sample Preparation
Proper sample preparation is crucial for accurate and reproducible results and for protecting the HPLC column.[12]
-
Accurately weigh a sample containing approximately 25 mg of this compound.
-
Transfer the sample to a 25 mL volumetric flask.
-
Add approximately 20 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[13]
Method Validation
The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][14]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[14] This was evaluated by analyzing a blank (mobile phase), a standard solution of this compound, and a sample solution. The chromatograms were compared to ensure that there were no interfering peaks at the retention time of this compound.
Linearity
The linearity of the method was established by injecting the working standard solutions at five different concentrations (e.g., 1, 10, 25, 50, and 100 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.
Accuracy
The accuracy of an analytical method expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[14] It was determined by performing recovery studies. A known amount of this compound standard was spiked into a sample at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The percentage recovery was calculated.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the same sample solution were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be not more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ / S)
-
LOQ = 10 × (σ / S)
Where σ is the standard deviation of the y-intercept of the calibration curve and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally making small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2 °C)
The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored to ensure they remained within acceptable limits.
Data Presentation
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm and 280 nm |
| Injection Volume | 10 µL |
Table 2: Method Validation Summary
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference at analyte retention time | No interfering peaks |
| Linearity (r²) | > 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 1.0% | ≤ 2.0% |
| - Intermediate Precision | < 1.5% | ≤ 2.0% |
| LOD | To be determined experimentally | - |
| LOQ | To be determined experimentally | - |
| Robustness | System suitability parameters met | Within acceptable limits |
Workflow Visualization
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
This application note presents a reliable and robust reversed-phase HPLC method for the quantitative determination of this compound. The method is simple, accurate, precise, and specific, making it an invaluable tool for quality control in both research and manufacturing environments. The comprehensive validation performed in accordance with ICH guidelines ensures that the method is fit for its intended purpose and will deliver consistent and trustworthy results.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. database.ich.org [database.ich.org]
- 4. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. database.ich.org [database.ich.org]
- 7. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 8. Reversed phase liquid chromatography of organic hydrocarbons with water as the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pp.bme.hu [pp.bme.hu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. organomation.com [organomation.com]
- 13. nacalai.com [nacalai.com]
- 14. actascientific.com [actascientific.com]
Application Note: High-Throughput Analysis of 4-Chlorophthalide using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract: This application note presents a detailed and robust protocol for the qualitative and quantitative analysis of 4-Chlorophthalide, a key intermediate in pharmaceutical and chemical synthesis, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The methodology outlined herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data interpretation. This document emphasizes the scientific rationale behind the chosen parameters to ensure methodological integrity and reproducibility.
Introduction: The Significance of this compound Analysis
This compound (C₈H₅ClO₂) is a chlorinated aromatic lactone that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Its purity and concentration are of paramount importance, as impurities can significantly impact the safety and efficacy of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive analytical technique for the separation, identification, and quantification of this compound in complex matrices.[2] This application note provides a comprehensive, field-proven methodology for the routine analysis of this compound.
Scientific Principles and Methodological Rationale
The selection of GC-MS for the analysis of this compound is predicated on its volatility and thermal stability, making it amenable to gas chromatographic separation. The mass spectrometer provides definitive identification based on the unique mass-to-charge ratio (m/z) of the parent molecule and its characteristic fragmentation pattern.
Chromatographic Separation
A non-polar or mid-polarity capillary column is selected to achieve optimal separation of the moderately polar this compound from potential impurities. The temperature programming is designed to ensure sharp peak shapes and efficient elution.
Mass Spectrometric Detection
Electron Ionization (EI) is employed to generate reproducible mass spectra. The resulting fragmentation pattern serves as a chemical fingerprint for unambiguous identification. Selected Ion Monitoring (SIM) can be utilized for enhanced sensitivity in quantitative analyses.
Experimental Workflow
The following diagram illustrates the comprehensive workflow for the GC-MS analysis of this compound.
Caption: GC-MS workflow for this compound analysis.
Materials and Reagents
-
This compound analytical standard: (CAS: 52010-22-7), ≥98% purity
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, GC grade or higher
-
GC Vials: 2 mL amber glass vials with PTFE-lined septa
-
Syringe filters: 0.22 µm PTFE
Instrumentation and Analytical Conditions
A standard gas chromatograph coupled to a single quadrupole mass spectrometer is suitable for this analysis. The following parameters are provided as a validated starting point and may be optimized for specific instrumentation.
| Parameter | Condition | Rationale |
| Gas Chromatograph | ||
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of semi-volatile compounds. |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the analyte. |
| Injection Mode | Split (10:1) or Splitless | Split mode is suitable for screening; splitless for trace analysis. |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium, 99.999% purity | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (constant flow) | |
| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) | Provides good separation and peak shape for this compound. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Minimizes analyte degradation in the source. |
| Quadrupole Temp. | 150 °C | Ensures stable mass analysis. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique for generating reproducible spectra. |
| Electron Energy | 70 eV | Standard energy for creating a consistent fragmentation pattern. |
| Mass Range | m/z 40 - 250 | Covers the molecular ion and expected fragments of this compound. |
| Scan Mode | Full Scan (for qualitative), SIM (for quantitative) | Full scan provides complete spectral information; SIM enhances sensitivity. |
| SIM Ions | m/z 168, 170, 140, 111 (representative ions) | Monitoring these ions increases the specificity and sensitivity of detection. |
Step-by-Step Experimental Protocol
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of dichloromethane in a volumetric flask.
-
Working Standards: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with dichloromethane.
Sample Preparation
-
Solid Samples: Accurately weigh a known amount of the sample and dissolve it in a known volume of dichloromethane to achieve a concentration within the calibration range.[3]
-
Liquid Samples: If the sample is already in a solution, dilute it with dichloromethane as necessary.[3]
-
Filtration: Filter all prepared standards and samples through a 0.22 µm PTFE syringe filter into a GC vial.[3] This removes any particulate matter that could contaminate the GC system.[3][4]
GC-MS Analysis
-
Sequence Setup: Create a sequence in the instrument software including solvent blanks, standard solutions for the calibration curve, and the prepared samples.
-
Injection: Place the vials in the autosampler and start the sequence.
Data Analysis and Interpretation
Qualitative Analysis
Identification of this compound is based on two key parameters:
-
Retention Time (RT): The RT of the peak in the sample chromatogram should match that of the analytical standard within a predefined tolerance (e.g., ±0.1 minutes).
-
Mass Spectrum: The mass spectrum of the sample peak should match the spectrum of the standard and/or a reference library spectrum (e.g., NIST).
Expected Mass Spectrum and Fragmentation
The electron ionization mass spectrum of this compound is expected to exhibit a characteristic fragmentation pattern. The molecular formula is C₈H₅ClO₂, with a monoisotopic mass of 168.00 g/mol . Due to the presence of chlorine, the molecular ion will appear as an isotopic cluster at m/z 168 (M⁺) and m/z 170 (M+2⁺) with an approximate ratio of 3:1.
The fragmentation is predicted to proceed through the following pathways, based on the principles of mass spectrometry for similar compounds:[5][6]
Caption: Predicted fragmentation pathway of this compound.
Key Diagnostic Ions:
| m/z | Proposed Fragment | Notes |
| 168/170 | [C₈H₅ClO₂]⁺˙ | Molecular ion (M⁺) with characteristic chlorine isotope pattern. |
| 140/142 | [C₇H₅ClO]⁺˙ | Loss of carbon monoxide (-CO) from the molecular ion. |
| 111/113 | [C₇H₄Cl]⁺ | Subsequent loss of a formyl radical (-CHO). |
| 76 | [C₆H₄]⁺˙ | Loss of a chlorine radical (-Cl) from m/z 111. |
Quantitative Analysis
-
Calibration Curve: Construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 168) against the concentration of the working standards.
-
Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Method Validation and Quality Control
To ensure the reliability of the results, the following validation parameters should be assessed:
-
Linearity: A correlation coefficient (R²) of >0.995 for the calibration curve.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on signal-to-noise ratios (e.g., 3:1 for LOD and 10:1 for LOQ).
-
Precision: Assessed by replicate injections of a standard, with a relative standard deviation (RSD) of <5%.
-
Accuracy: Determined by analyzing a spiked sample at a known concentration, with recovery typically within 90-110%.
-
Quality Control (QC): A QC standard should be run periodically throughout the analytical sequence to monitor instrument performance.
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape | Inlet temperature too low; Column contamination; Active sites in the liner. | Increase inlet temperature; Bake out column; Replace inlet liner. |
| Low Sensitivity | Leak in the system; Contaminated ion source. | Perform a leak check; Clean the ion source. |
| Retention Time Shift | Change in carrier gas flow rate; Column aging. | Check gas flow; Condition or replace the column. |
| No Peak Detected | Syringe issue; No sample in vial; Incorrect injection parameters. | Check syringe and vial; Verify injection parameters in the method. |
Conclusion
This application note provides a robust and reliable GC-MS method for the analysis of this compound. The detailed protocol, from sample preparation to data analysis, is designed to be readily implemented in a variety of laboratory settings. The elucidated fragmentation pathways and recommended instrument parameters provide a solid foundation for both qualitative and quantitative assessments, ensuring the high quality and purity of this important chemical intermediate.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies [archimer.ifremer.fr]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Phenol, 4-chloro- [webbook.nist.gov]
- 6. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]
Application Notes & Protocols: The Strategic Use of 4-Chlorophthalide in the Synthesis of Advanced Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to Classic Fluorophores
Fluorescent dyes are indispensable tools in modern science, enabling breakthroughs in cell biology, medical diagnostics, and materials science.[1] The xanthene dyes, a class that includes the venerable fluoresceins and rhodamines, remain cornerstones of fluorescence applications due to their high brightness, photostability, and versatile chemistry.[2] Historically, the synthesis of these dyes has relied on the condensation of phthalic anhydride with substituted phenols or anilines.[3][4][5] While effective, this classic approach often leads to the formation of regioisomers when using unsymmetrical anhydrides, creating significant challenges in purification and characterization.[6]
This guide details the strategic use of 4-Chlorophthalide as a superior precursor for the regioselective synthesis of xanthene dyes, particularly 4-carboxy-functionalized rhodamines and fluoresceins. The presence of the chlorine atom, a facile leaving group, and the inherent asymmetry of the molecule provide a powerful handle for directing the reaction, simplifying synthesis, and expanding the structural diversity of accessible fluorophores.[7] We will explore the underlying chemical principles, provide detailed, field-proven protocols, and discuss the characterization and application of these advanced dyes.
The Core Directive: Why this compound?
The key to synthesizing xanthene dyes is the formation of the central xanthene core through a Friedel-Crafts-type condensation reaction. The choice of the electrophilic partner is critical for controlling the outcome.
Causality Behind the Choice:
-
Regiocontrol: Unlike symmetrical phthalic anhydride, this compound's structure allows for a more controlled reaction with nucleophiles like resorcinol or m-aminophenol derivatives. This is particularly crucial for creating isomerically pure 4-carboxy xanthene dyes, which are highly valued for their convenient conjugation chemistry via the carboxyl group.[7] Using unsymmetrical anhydrides like trimellitic anhydride often yields a difficult-to-separate mixture of 5- and 6-carboxy isomers.[6]
-
Enhanced Reactivity: The lactone structure of this compound, activated by an acid catalyst, presents a reactive electrophilic center. The subsequent elimination of the chloride ion is a key step in the cyclization to form the xanthene scaffold.
-
Milder Conditions: While high temperatures and strong acids (like sulfuric acid or zinc chloride) are traditionally used, the reactivity of phthalide derivatives can sometimes allow for more moderate reaction conditions, preserving sensitive functional groups on the reactants.[3][8]
The general mechanism involves the initial acid-catalyzed opening of the lactone ring to form a reactive acylium ion intermediate. This intermediate then undergoes two successive electrophilic aromatic substitutions onto two molecules of a phenol derivative (e.g., resorcinol or 3-aminophenol). Subsequent dehydration and cyclization yield the final xanthene core.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Making Rhodamine B Dyes Using a Continuous Flow Method - ChemistryViews [chemistryviews.org]
- 3. scribd.com [scribd.com]
- 4. chimique.wordpress.com [chimique.wordpress.com]
- 5. iscientific.org [iscientific.org]
- 6. researchgate.net [researchgate.net]
- 7. A general highly efficient synthesis of biocompatible rhodamine dyes and probes for live-cell multicolor nanoscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN102337041A - Method for preparing rhodamine fluorescent dyes - Google Patents [patents.google.com]
Application Notes and Protocols: A Step-by-Step Guide to the Derivatization of 4-Chlorophthalide
Abstract
This comprehensive guide provides detailed application notes and protocols for the chemical derivatization of 4-Chlorophthalide. Intended for researchers, scientists, and professionals in drug development, this document outlines several key synthetic strategies to modify this versatile building block. We will explore nucleophilic aromatic substitution to introduce aryloxy moieties, palladium-catalyzed cross-coupling reactions for the formation of carbon-nitrogen and carbon-carbon bonds, and transformations involving the lactone ring to generate novel heterocyclic scaffolds. Each section provides not only step-by-step experimental procedures but also delves into the underlying chemical principles to empower the user with a thorough understanding of the reaction mechanisms and to facilitate troubleshooting and further development.
Introduction to this compound: A Versatile Synthetic Intermediate
This compound is a halogenated derivative of phthalide, a bicyclic compound containing a fused benzene and γ-lactone ring.[1] The presence of the chlorine atom at the 4-position and the reactive lactone functionality makes this compound a valuable and versatile starting material in organic synthesis. Its derivatives are of significant interest in medicinal chemistry and materials science due to the prevalence of the phthalide and related isoindolinone cores in a wide range of biologically active compounds.[2][3][4]
The derivatization of this compound can be broadly approached through two primary reactive sites:
-
The Aryl Chloride: The chlorine atom can be substituted via various methods, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.
-
The Lactone Ring: The ester linkage within the lactone ring is susceptible to nucleophilic attack, leading to ring-opening or rearrangement to form other heterocyclic systems.[5][6]
This guide will provide detailed protocols for several high-impact derivatization strategies.
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the adjacent carbonyl group in the lactone ring, coupled with the inherent reactivity of aryl halides, allows for nucleophilic aromatic substitution (SNAr) at the C4 position. This strategy is particularly effective for the introduction of oxygen and nitrogen nucleophiles.
Synthesis of 4-Aryloxyphthalides via O-Arylation
The displacement of the chloride with a phenoxide nucleophile provides a direct route to 4-aryloxyphthalides, which are precursors to valuable aryloxy phthalic acids.[7] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is facilitated by the electron-withdrawing nature of the phthalide scaffold.
Causality Behind Experimental Choices:
-
Base: A base such as potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) is required to deprotonate the phenol, generating the more nucleophilic phenoxide anion.[7]
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is ideal as it can solvate the cation of the base while not interfering with the nucleophilicity of the phenoxide.
-
Temperature: Elevated temperatures are typically necessary to overcome the activation energy of the reaction and promote the formation of the Meisenheimer intermediate.
Experimental Protocol: Synthesis of 4-(4-methoxyphenoxy)phthalide
-
To a stirred solution of 4-methoxyphenol (1.2 equivalents) in anhydrous DMF (10 mL) in a round-bottom flask, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium phenoxide.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 120-140 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(4-methoxyphenoxy)phthalide.
| Parameter | Value/Condition | Rationale |
| Nucleophile | 4-methoxyphenol | Source of the aryloxy group. |
| Base | Potassium Carbonate | Deprotonates the phenol to form the active nucleophile. |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the SNAr reaction. |
| Temperature | 120-140 °C | Provides the necessary activation energy for the reaction. |
| Work-up | Aqueous work-up and extraction | To isolate the product from the reaction mixture. |
| Purification | Column Chromatography | To obtain the pure desired product. |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are highly applicable to the derivatization of this compound.[8][9] These methods offer a broad substrate scope and functional group tolerance.
Buchwald-Hartwig Amination for the Synthesis of 4-Aminophthalide Derivatives
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base.[10][11] This reaction is invaluable for introducing primary and secondary amine functionalities at the 4-position of the phthalide core.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst, is the active catalytic species.[12]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, Xantphos) are crucial for stabilizing the palladium center and facilitating the catalytic cycle, particularly the reductive elimination step.[12]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[12]
-
Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are used to prevent catalyst deactivation.
Experimental Protocol: Synthesis of 4-(Phenylamino)phthalide
-
In an oven-dried Schlenk tube, add this compound (1.0 equivalent), aniline (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), and the chosen phosphine ligand (e.g., BINAP, 2-5 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and anhydrous toluene.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. Phthalides: Distribution in Nature, Chemical Reactivity, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of lactone ring in structural, electronic, and reactivity properties of aflatoxin B1: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jraic.com [jraic.com]
- 8. researchgate.net [researchgate.net]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chlorophthalide
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-chlorophthalide and its precursors. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and improve the yield and purity of this valuable synthetic intermediate. Drawing upon established literature and practical insights, we address specific challenges in a direct question-and-answer format.
Overview of Primary Synthetic Strategies
The synthesis of this compound, or its immediate precursor 4-chlorophthalic anhydride, is not trivial. Success hinges on controlling regioselectivity to favor the 4-chloro isomer over the 3-chloro byproduct and minimizing side reactions that lead to tar formation and reduced yields. The three predominant strategies are:
-
Direct Electrophilic Chlorination: This is the most direct approach, involving the chlorination of phthalic anhydride or its derivatives. The primary challenge is controlling the position of chlorination on the aromatic ring.
-
Diels-Alder Cycloaddition: This route offers excellent regioselectivity by constructing the chlorinated ring system from acyclic precursors. However, it requires a subsequent, often challenging, aromatization step.[1][2]
-
Nitration-Reduction-Sandmeyer Cascade: A more classical but lengthy approach involves the nitration of phthalic anhydride, separation of the 4-nitro isomer, reduction to the amine, and subsequent Sandmeyer reaction to install the chloro group.
The following diagram illustrates these primary synthetic pathways.
Caption: Primary synthetic routes to 4-chlorophthalic anhydride.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and its precursors.
Q1: My direct chlorination of phthalic anhydride gives a very low yield of the desired 4-chloro isomer. What are the critical parameters to optimize?
Answer: This is a classic challenge of electrophilic aromatic substitution on a deactivated ring. The anhydride group is electron-withdrawing and meta-directing, yet some para-substitution (4-position) occurs. Low yield is often a result of poor conversion, lack of selectivity, or product degradation.
Core Areas for Optimization:
-
Catalyst Selection: The choice of catalyst is paramount. While traditional Lewis acids like FeCl₃ and AlCl₃ are used, they can be overly aggressive, leading to side reactions. Molybdenum chlorides have been shown to have a powerful catalytic effect, maintaining activity throughout the reaction without promoting unwanted side reactions at excessively high temperatures.[3] Zeolites have also been explored as shape-selective catalysts to potentially favor the para-isomer.[4]
-
Reaction Medium & pH Control: A highly effective method involves the chlorination of monosodium phthalate in an aqueous medium. Maintaining the system pH between 4.5 and 5.5 is critical.[4][5] This approach can significantly improve selectivity and yield, with reported production yields reaching 50-60%.[4] The weak alkali solution used for pH control helps stabilize the reaction environment.[5][6]
-
Temperature and Time: For molten phthalic anhydride chlorination, temperatures are typically kept above 150°C.[3] However, higher temperatures (>200°C) can lead to tar formation and over-chlorination. For aqueous systems, a milder temperature range of 50-70°C is effective.[4][5] Reaction time must be optimized; monitor the reaction progress (e.g., by HPLC or GC) to determine the point of maximum yield before side reactions dominate.
| Parameter | Recommended Condition | Rationale & Citation |
| Catalyst | Molybdenum Chloride | Powerful catalytic effect without promoting excessive side reactions.[3] |
| Substrate | Monosodium Phthalate | Allows for reaction in an aqueous medium with better pH control.[5][6] |
| pH (Aqueous) | 4.5 - 5.5 | Optimizes selectivity and conversion, leading to higher yields.[4] |
| Temperature | 55 - 65°C (Aqueous) | Balances reaction rate with minimizing degradation and side products.[4] |
| Time (Aqueous) | 180 - 220 min | Sufficient time for conversion without significant byproduct formation.[4] |
Q2: I'm struggling with significant tar formation, especially during thermal aromatization in the Diels-Alder route. How can this be mitigated?
Answer: Tar formation is a common consequence of thermal decomposition and polymerization, particularly during the high-temperature aromatization of 4-chlorotetrahydrophthalic anhydride. Attempted thermal aromatization is known to result in low yields and significant tarring.[1][2]
Troubleshooting Strategies:
-
Avoid Direct Thermal Aromatization: Instead of relying solely on heat, which is difficult to control, consider alternative methods.
-
Chemical Aromatization: The use of bromine for aromatization is documented, but it requires subsequent handling and recovery of HBr, which can be hazardous and corrosive.[1][2]
-
Catalytic Dehydrogenation: A more elegant approach is catalytic aromatization. While direct examples for 4-chlorotetrahydrophthalic anhydride are sparse, analogous conversions of N-alkyl tetrahydrophthalimides to N-alkyl phthalimides have been successfully achieved by passing the substrate over a transition metal catalyst like Vanadium Pentoxide (V₂O₅) at elevated temperatures (e.g., 250-270°C).[1] This suggests a promising avenue for investigation.
The following diagram outlines a troubleshooting workflow for low-yield reactions.
Caption: Troubleshooting workflow for low-yield synthesis.
Q3: What is the most effective protocol for purifying the crude product and separating it from the 3-chloro isomer?
Answer: Purification is critical because the physical properties of 3- and 4-chlorophthalic anhydride are very similar, making separation challenging. A multi-step approach is often necessary.
Recommended Purification Protocol:
-
Initial Workup (for Aqueous Synthesis):
-
After the chlorination of monosodium-4-chlorophthalate, the free 4-chlorophthalic acid must be liberated. This is done by acidification, typically with a strong mineral acid like H₂SO₄.[7][8]
-
The resulting aqueous solution containing the diacid is then extracted with a suitable organic solvent, such as diethyl ether.[7]
-
-
Dehydration to Anhydride:
-
After extraction and solvent removal, the crude 4-chlorophthalic acid is dehydrated to the anhydride. This is typically achieved by heating the material to ~170°C for several hours until water evolution ceases.[7]
-
-
Final Purification:
-
Vacuum Distillation: This is the most common industrial method for purifying the final anhydride. It effectively removes non-volatile impurities (like tar and catalyst residues) and can help separate isomers, although it may require fractional distillation columns for high efficiency.
-
Recrystallization: For laboratory scale and high-purity requirements, recrystallization is effective. The crude product can be dissolved in a hot solvent like toluene, treated with activated carbon to remove colored impurities, and then cooled to induce crystallization.[7] Ethanol has also been used for recrystallizing related imide derivatives.[7] The choice of solvent is crucial and may require screening to achieve the best separation from the 3-chloro isomer.
-
Experimental Protocol: High-Yield Synthesis of 4-Chlorophthalic Anhydride via Aqueous Chlorination
This protocol is synthesized from literature procedures that prioritize yield and selectivity by controlling reaction pH.[4][5][6]
Materials:
-
Phthalic Anhydride
-
Sodium Hydroxide (NaOH)
-
Chlorine Gas (Cl₂)
-
Weak alkali solution (e.g., dilute NaHCO₃) for pH adjustment
-
Sulfuric Acid (H₂SO₄), concentrated
-
Diethyl Ether or other suitable extraction solvent
-
Deionized Water
Procedure:
-
Preparation of Monosodium Phthalate: In a reaction vessel, prepare a slurry of phthalic anhydride in water (mass ratio of water to anhydride approx. 2.0-2.2:1).[4] Carefully add a stoichiometric amount of NaOH solution to neutralize one of the carboxylic acid groups, forming the monosodium salt.
-
Chlorination Reaction:
-
Heat the solution to the reaction temperature of 55-65°C.[4]
-
Begin bubbling chlorine gas into the solution. The weight ratio of total chlorine to be added to the initial phthalic anhydride should be approximately 0.3-0.45.[5]
-
Throughout the chlorine addition, carefully monitor the pH of the reaction. Maintain the pH in the range of 4.5-5.5 by the controlled addition of a weak alkali solution.[4]
-
Continue the reaction for 3-4 hours, monitoring the formation of the product by a suitable analytical method (e.g., HPLC analysis of a quenched aliquot).[4]
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture. The monosodium salt of 4-chlorophthalic acid may precipitate.
-
Acidify the mixture with concentrated sulfuric acid to a low pH (<2) to convert the salt to the free diacid.[7]
-
Extract the aqueous solution multiple times with diethyl ether.[7]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 4-chlorophthalic acid.
-
-
Dehydration and Purification:
-
Heat the crude diacid to ~170°C for 2-3 hours to effect dehydration to 4-chlorophthalic anhydride.[7]
-
The crude anhydride can then be purified by vacuum distillation or recrystallization from a suitable solvent like toluene.
-
Safety Note: This procedure involves hazardous materials, including chlorine gas and concentrated acids. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
References
- 1. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 2. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride - Google Patents [patents.google.com]
- 3. US2429985A - Chlorination of phthalic anhydride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 6. 4-Chlorophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID - Google Patents [patents.google.com]
Purification of crude 4-Chlorophthalide by recrystallization
Technical Support Center: Purification of 4-Chlorophthalide
Welcome to the technical support guide for the purification of crude this compound via recrystallization. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. Here, we move beyond simple protocols to explain the fundamental principles and troubleshoot the specific challenges encountered when working with this compound.
Introduction to this compound and Recrystallization
This compound (C₈H₅ClO₂) is a lactone derivative of phthalic acid, typically appearing as a white to light-yellow solid.[1] It serves as a valuable intermediate in organic and medicinal chemistry.[1] The purity of this starting material is critical for the success of subsequent synthetic steps.
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a given solvent at varying temperatures.[2] The core principle is to dissolve the impure solid in a minimum amount of a hot, appropriate solvent and allow it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (the mother liquor).[3]
Physical & Chemical Properties of this compound
A foundational understanding of this compound's properties is essential for developing a robust purification strategy.
| Property | Value | Source |
| CAS Number | 52010-22-7 | [1] |
| Molecular Formula | C₈H₅ClO₂ | [1] |
| Molecular Weight | 168.58 g/mol | [1] |
| Appearance | White to light yellow solid | [1] |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems that may arise during the recrystallization of this compound, providing both immediate solutions and explanations of the underlying causes.
Question: My compound has "oiled out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[4] This is often due to the solution being cooled too quickly or the presence of impurities that depress the melting point of the compound below the temperature of the solution.
-
Immediate Action: Reheat the solution until the oil completely redissolves. Add a small amount (5-10% of the total volume) of additional hot solvent to prevent premature saturation upon cooling.[5]
-
Preventative Strategy: Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels instead of directly on the benchtop.[6] Slow cooling is critical for allowing molecules to properly align into a crystal lattice.[7] If using a mixed-solvent system, ensure you are not adding the anti-solvent too quickly.
Question: The solution has cooled, but no crystals have formed. What went wrong?
Answer: This is one of the most common issues in recrystallization and typically points to one of two causes: excessive solvent use or supersaturation.[5]
-
Too Much Solvent: You may have added more than the minimum amount of hot solvent required to dissolve the solid.[5][8] This means the solution is not saturated at the lower temperature, and thus the solute will not precipitate.
-
Solution: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of this compound.[6] Periodically remove it from the heat and allow it to cool to check for crystal formation. Aim to reduce the volume by 10-20% at a time.
-
-
Supersaturation: The solution may be supersaturated, a state where it holds more dissolved solute than it thermodynamically should at that temperature.[5] Crystal growth requires a nucleation point to begin.
-
Solution: Induce crystallization by:
-
Scratching: Gently scratch the inner surface of the flask at the meniscus with a glass rod. The microscopic scratches provide a rough surface for nucleation.[6][9]
-
Seeding: Add a "seed crystal" – a tiny speck of the crude this compound – to the solution.[6] This acts as a template for crystal growth.
-
-
Troubleshooting Logic: No Crystal Formation
Here is a decision-making workflow to address the failure of crystal formation.
Caption: Troubleshooting workflow for when crystals fail to form.
Question: My final product yield is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of this compound was lost during the process. Common causes include:
-
Using Excessive Solvent: As discussed above, too much solvent will keep more of your product dissolved in the mother liquor even after cooling.[6]
-
Premature Crystallization: If the product crystallizes in the filter funnel during hot filtration (to remove insoluble impurities), it will be discarded with the impurities.
-
Solution: Use a stemless funnel and keep it hot by placing it on a hot plate or under a heat lamp. Also, add a small excess of hot solvent (5-10%) before the hot filtration step to ensure the compound remains in solution.[4] You can then boil off this excess before the final cooling step.
-
-
Washing with Warm Solvent: Washing the final crystals with solvent that is not ice-cold will redissolve some of your product.[9]
-
Solution: Always use a minimal amount of ice-cold recrystallization solvent for the final wash to remove adhered mother liquor without dissolving the crystals.[10]
-
Question: The purified crystals are still colored. How do I get a white product?
Answer: A persistent color indicates the presence of colored, soluble impurities. These can be removed using activated charcoal.
-
Procedure: After dissolving the crude this compound in the hot solvent, but before the hot filtration step, remove the flask from the heat. Add a very small amount of decolorizing charcoal (a spatula tip is usually sufficient). Swirl and gently reheat the mixture to boiling for a few minutes.[3] The charcoal will adsorb the colored impurities. You can then remove the charcoal and any other insoluble impurities via hot gravity filtration.
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently.[3] Always cool the solution slightly before adding it. Using too much charcoal can also adsorb your desired product, reducing the yield.[3]
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
The ideal solvent is one in which this compound is highly soluble when hot but poorly soluble when cold.[7][11] Conversely, impurities should either be insoluble in the hot solvent (so they can be filtered out) or highly soluble in the cold solvent (so they remain in the mother liquor).[11]
Given that this compound is soluble in ethanol and acetone, these are excellent starting points for screening.[1] A mixed-solvent system, such as ethanol/water or acetone/water, may also be effective.
Protocol: Small-Scale Solvent Screening
-
Place ~50 mg of crude this compound into a small test tube.
-
Add the test solvent dropwise at room temperature. If the solid dissolves readily, the solvent is too good; discard it. A good solvent should be sparingly soluble at room temperature.[7]
-
If the solid does not dissolve, heat the test tube in a water bath. Continue adding the hot solvent dropwise until the solid just dissolves.
-
Remove the test tube from the heat and allow it to cool to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. The best solvent will produce a large crop of crystals upon cooling.
Screening Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Expected Behavior with this compound |
| Ethanol | 78 | Polar | Good potential. Soluble hot, less soluble cold. |
| Acetone | 56 | Polar Aprotic | Good potential, but low boiling point may limit effectiveness. Soluble hot, less soluble cold.[1] |
| Toluene | 111 | Non-polar | May be effective for less polar impurities. Phthalimides can crystallize well from toluene.[12] |
| Water | 100 | Very Polar | Poor potential as a primary solvent due to limited solubility, but excellent as an anti-solvent with ethanol or acetone.[1] |
| Ethyl Acetate | 77 | Medium Polarity | Good potential. Often a good general-purpose recrystallization solvent. |
Q2: What are the likely impurities in my crude this compound?
Impurities often consist of unreacted starting materials, byproducts, or reagents from the synthesis. Common synthetic routes may start from 4-chlorophthalic acid or its anhydride.[13][14][15] Therefore, potential impurities could include:
-
4-Chlorophthalic acid
-
Unreacted chlorinating agents or their byproducts
-
Isomers (e.g., 3-chlorophthalide or other positional isomers from the chlorination step)[16]
-
Residual solvents from the reaction workup
Q3: Should I cool my solution quickly in an ice bath or let it cool slowly?
Slow cooling is always preferred. [7] Rapid cooling leads to the formation of small, impure crystals because impurities get trapped in the rapidly forming crystal lattice.[6][8] Allowing the solution to cool slowly to room temperature before moving it to an ice bath will result in larger, purer crystals and a more effective purification.
Experimental Protocol: Recrystallization of this compound
This protocol assumes ethanol has been selected as a suitable solvent.
Recrystallization Workflow
References
- 1. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]
- 2. cerritos.edu [cerritos.edu]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. edu.rsc.org [edu.rsc.org]
- 8. Home Page [chem.ualberta.ca]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. prepchem.com [prepchem.com]
- 15. This compound|High-Quality Research Chemical [benchchem.com]
- 16. CA1123448A - Production of phthalide - Google Patents [patents.google.com]
Common impurities in 4-Chlorophthalide and their removal
Welcome to the technical support guide for 4-Chlorophthalide. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. In the following sections, we will address frequently encountered issues in a direct question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental choices.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound, and where do they come from?
A1: Understanding the impurity profile of your crude this compound is the first step toward effective purification. The impurities are almost always process-related, stemming from the synthetic route used. A prevalent industrial synthesis involves the chlorination and subsequent cyclization of starting materials derived from toluene.
The primary impurities typically encountered are:
-
Starting Materials & Precursors: Incomplete reactions can leave residual starting materials. For instance, if the synthesis originates from the oxidation of 3-chlorotoluene, you might find traces of it or its oxidation product, 4-chloro-o-toluic acid.[1][2] Syntheses starting from o-toluic acid may contain residual amounts of this precursor.[3][4][5]
-
Isomeric Byproducts: Chlorination of an aromatic ring is often not perfectly selective. This can lead to the formation of positional isomers, such as 3-chlorophthalide or 6-chlorophthalide.[6] These isomers possess very similar physical properties to the desired 4-chloro isomer, making them particularly challenging to remove.
-
Over-chlorinated Species: Dichlorinated phthalides can form if the chlorination reaction is too aggressive or proceeds for too long.
-
Related Impurities: Phthalic anhydride is another common impurity that can arise from side reactions during synthesis.[6]
The following diagram illustrates the origin of these impurities from a common synthetic pathway.
References
- 1. 3-Chlorotoluene (108-41-8) at Nordmann - nordmann.global [nordmann.global]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. CA1123448A - Production of phthalide - Google Patents [patents.google.com]
Side reactions to avoid during the synthesis of 4-Chlorophthalide
Welcome to the Technical Support Center for the Synthesis of 4-Chlorophthalide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid critical side reactions during the synthesis of this important chemical intermediate. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, empowering you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and what are the primary challenges associated with them?
A1: The synthesis of this compound can be approached via several routes, each with its own set of advantages and potential pitfalls. The two most common pathways encountered in a research and development setting are:
-
Synthesis from o-Toluic Acid: This is a multi-step process that typically involves:
-
Nuclear Chlorination: Electrophilic aromatic substitution on o-toluic acid to introduce a chlorine atom onto the benzene ring.
-
Side-Chain Chlorination: Radical chlorination of the methyl group of the resulting chloro-o-toluic acid.
-
Hydrolysis and Cyclization: Conversion of the trichloromethyl group to a carboxylic acid, which then undergoes intramolecular esterification (lactonization) to form the phthalide ring.
The primary challenges in this route are controlling the regioselectivity of the initial chlorination to favor the desired 4-chloro isomer and managing the extent of the side-chain chlorination to avoid unwanted byproducts.
-
-
Synthesis from Phthalic Anhydride/Acid Derivatives: This route involves the direct chlorination of phthalic anhydride or a related derivative. The main challenge here is achieving selective chlorination at the 4-position, as the reaction can often lead to a mixture of isomers, primarily the 3-chloro and 4-chloro derivatives, which can be difficult to separate.[1]
This guide will primarily focus on troubleshooting the more commonly employed route starting from o-toluic acid, as it often provides better overall control for achieving the desired isomer.
Troubleshooting Guide: Synthesis of this compound from o-Toluic Acid
This section is designed to address specific issues you may encounter during the synthesis of this compound from o-toluic acid.
Problem 1: Low Yield of the Desired 4-Chloro-o-toluic acid Intermediate and Formation of Isomeric Impurities during Nuclear Chlorination.
Root Cause Analysis:
The nuclear chlorination of o-toluic acid is an electrophilic aromatic substitution reaction. The carboxyl and methyl groups on the starting material are both ortho-, para-directing. This leads to a mixture of chlorinated isomers. The primary side reaction is the formation of other monochlorinated isomers, such as 6-chloro-o-toluic acid and 3-chloro-o-toluic acid, as well as dichlorinated products.
Mitigation Strategies and Troubleshooting:
-
Choice of Chlorinating Agent and Catalyst: The combination of the chlorinating agent and Lewis acid catalyst is crucial for controlling regioselectivity.
-
Recommendation: Use of molecular chlorine (Cl₂) with a mild Lewis acid catalyst like anhydrous ferric chloride (FeCl₃) or iodine (I₂) can provide a favorable isomer distribution.
-
-
Reaction Temperature: Temperature control is critical. Higher temperatures can lead to decreased selectivity and the formation of more side products.
-
Recommendation: Maintain a low reaction temperature, typically between 0°C and 25°C, to enhance the kinetic control of the reaction and favor the formation of the thermodynamically more stable 4-chloro isomer.
-
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio.
-
Recommendation: A non-polar solvent such as carbon tetrachloride or a chlorinated hydrocarbon is often used. Experimenting with different solvents may be necessary to optimize the isomer ratio for your specific setup.
-
Experimental Protocol: Regioselective Nuclear Chlorination of o-Toluic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, dissolve o-toluic acid (1 equivalent) in a suitable anhydrous solvent (e.g., carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of anhydrous ferric chloride (FeCl₃) (e.g., 0.05 equivalents) to the stirred solution.
-
Chlorination: Cool the reaction mixture to 0-5°C using an ice bath. Bubble dry chlorine gas (Cl₂) slowly through the solution while maintaining vigorous stirring. Monitor the reaction progress by TLC or GC to maximize the formation of the desired product and minimize di- and tri-chlorinated byproducts.
-
Work-up: Once the reaction is complete, purge the excess chlorine with a stream of nitrogen. Wash the reaction mixture with an aqueous solution of sodium bisulfite to remove any remaining chlorine, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product, a mixture of isomers, will likely require purification. Fractional crystallization is often the most effective method for separating the 4-chloro isomer from other isomers.
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Cl₂ | Readily available and effective. |
| Catalyst | Anhydrous FeCl₃ or I₂ | Mild Lewis acids to promote electrophilic substitution. |
| Temperature | 0-25°C | Lower temperatures favor kinetic control and higher selectivity. |
| Solvent | Carbon Tetrachloride or Dichloromethane | Non-polar solvents can influence isomer distribution favorably. |
Diagram: Synthetic Pathway from o-Toluic Acid to this compound
Caption: Synthetic route to this compound from o-Toluic Acid.
Problem 2: Over-chlorination and Formation of Benzal Chloride Analogs during Side-Chain Chlorination.
Root Cause Analysis:
The side-chain chlorination of 4-chloro-o-toluic acid proceeds via a free radical mechanism, typically initiated by UV light.[2] This reaction can be difficult to control, and the successive replacement of the three benzylic hydrogens with chlorine atoms can occur, leading to a mixture of mono-, di-, and trichlorinated products.[3] The desired intermediate for the synthesis of this compound is the trichlorinated species. Incomplete chlorination will leave starting material or the mono- and di-chlorinated intermediates, while prolonged reaction times or harsh conditions can lead to degradation or other side reactions.
Mitigation Strategies and Troubleshooting:
-
Control of Chlorine Stoichiometry: The amount of chlorine gas used is a critical parameter.
-
Recommendation: Carefully meter the addition of chlorine gas. While a stoichiometric amount (3 equivalents) is theoretically required, a slight excess may be necessary to drive the reaction to completion. Continuous monitoring of the reaction progress is essential.
-
-
UV Light Initiation: The intensity and wavelength of the UV light can affect the reaction rate and selectivity.
-
Recommendation: Use a UV lamp with a suitable wavelength (e.g., a medium-pressure mercury lamp) and ensure consistent irradiation of the reaction mixture.
-
-
Reaction Temperature: Higher temperatures can increase the rate of chlorination but may also promote side reactions.
-
Recommendation: The reaction is typically carried out at elevated temperatures (e.g., 100-150°C) to maintain a sufficient reaction rate. However, the temperature should be carefully controlled to avoid decomposition of the starting material or products.
-
-
Radical Initiators: In some cases, a chemical radical initiator can be used in place of or in addition to UV light.
-
Recommendation: AIBN (Azobisisobutyronitrile) or benzoyl peroxide can be used as radical initiators. However, their use may complicate purification.
-
Diagram: Troubleshooting Side-Chain Chlorination
Caption: Troubleshooting common issues in side-chain chlorination.
Problem 3: Incomplete Hydrolysis and Cyclization, and Formation of Byproducts.
Root Cause Analysis:
The final step involves the hydrolysis of the trichloromethyl group to a carboxylic acid, followed by intramolecular cyclization to form the lactone ring of this compound. Incomplete hydrolysis can leave the trichloromethyl or intermediate dichloromethyl ester functionalities intact. Harsh hydrolysis conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to decarboxylation of the newly formed carboxylic acid, resulting in the formation of 3-chlorotoluene as a significant byproduct.
Mitigation Strategies and Troubleshooting:
-
Controlled Hydrolysis Conditions: The hydrolysis is typically carried out in the presence of water at elevated temperatures. The conditions must be carefully controlled to ensure complete conversion without promoting decarboxylation.
-
Recommendation: A stepwise approach can be beneficial. Initial hydrolysis with a controlled amount of water, followed by azeotropic removal of the generated HCl, can drive the reaction to completion. The temperature should be maintained just high enough for a reasonable reaction rate.
-
-
Acid Scavengers: The HCl generated during hydrolysis can be removed or neutralized to prevent side reactions.
-
Recommendation: Performing the reaction under a gentle stream of an inert gas can help to remove HCl as it is formed.
-
-
Monitoring the Reaction: Close monitoring of the reaction is crucial to determine the optimal endpoint.
-
Recommendation: Use GC or HPLC to monitor the disappearance of the trichlorinated intermediate and the formation of this compound. Stop the reaction once the starting material has been consumed to minimize the formation of degradation products.
-
Purification of this compound
Q2: How can I effectively purify this compound from its isomers and other reaction byproducts?
A2: The purification of this compound often presents a significant challenge due to the similar physical properties of the isomeric byproducts. A multi-step purification strategy is often required.
-
Fractional Crystallization: This is one of the most effective methods for separating isomers.[4] The choice of solvent is critical.
-
Protocol: Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol, toluene, or a mixture of solvents). Allow the solution to cool slowly and undisturbed. The desired 4-chloro isomer may crystallize out, leaving the other isomers in the mother liquor. Several recrystallization cycles may be necessary to achieve high purity.
-
-
Distillation: If the boiling points of the isomers are sufficiently different, vacuum distillation can be an effective purification method. However, for closely boiling isomers, this may not be practical.
-
Chromatography: Preparative column chromatography can be used for small-scale purifications.[5]
-
Recommendation: Use a silica gel column with a non-polar eluent system (e.g., a mixture of hexane and ethyl acetate). The separation can be challenging, so careful optimization of the eluent system is required. For industrial-scale purification, techniques like preparative HPLC or supercritical fluid chromatography (SFC) may be employed.[6]
-
| Purification Technique | Advantages | Disadvantages |
| Fractional Crystallization | Scalable, cost-effective. | Can be time-consuming, may require multiple cycles. |
| Vacuum Distillation | Good for removing non-isomeric impurities with different boiling points. | May not be effective for separating closely boiling isomers. |
| Column Chromatography | High resolution for small-scale purification. | Not easily scalable, can be expensive. |
References
- 1. Study on the Synthesis of 4-Chlorophthalic Anhydride - Dissertation [m.dissertationtopic.net]
- 2. Benzyl chloride C6H5CH2Cl can be prepared from toluene class 12 chemistry CBSE [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. DSpace [cora.ucc.ie]
- 5. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Optimization of 4-Chlorophthalide Substitutions
Welcome to the technical support center for optimizing nucleophilic substitution reactions with 4-chlorophthalide. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this versatile building block in their synthetic workflows. Here, we move beyond simple protocols to explore the underlying principles that govern reaction success, providing you with the causal understanding needed to troubleshoot and optimize your experiments effectively.
Section 1: Core Principles of Reaction Optimization
This compound undergoes substitution primarily via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The lactone and carbonyl functionalities act as electron-withdrawing groups, activating the aromatic ring for nucleophilic attack at the C4 position, where the chlorine atom is located.[1] Understanding the key parameters that influence this mechanism is crucial for optimizing your reaction conditions.
The SNAr Mechanism: A Two-Step Process
The generally accepted mechanism involves two key steps:
-
Nucleophilic Attack: The nucleophile adds to the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.[1]
-
Elimination of Leaving Group: The aromaticity is restored as the chloride ion is eliminated, resulting in the substituted phthalide product.
This mechanism dictates which experimental variables will have the most significant impact on your reaction's outcome.
Caption: General experimental workflow for this compound substitution.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common challenges encountered during the optimization of this compound substitutions in a practical, question-and-answer format.
FAQ 1: Low or No Conversion
Question: My reaction shows very low conversion of the starting this compound, even after extended reaction times. What are the most likely causes and how can I fix it?
Answer: Low conversion is a common initial hurdle. The issue typically stems from one of four key areas: nucleophilicity, reaction temperature, base strength, or solvent choice.
A. Inadequate Nucleophilicity: The reactivity of your nucleophile is paramount. Neutral nucleophiles like alcohols or phenols are generally poor nucleophiles on their own and require deprotonation to become potent alkoxides or phenoxides.
-
Actionable Advice: If using an alcohol or phenol, ensure you are using a sufficiently strong base to deprotonate it. A pKa mismatch (i.e., the pKa of the base's conjugate acid is lower than the pKa of your nucleophile) will result in an unfavorable equilibrium and a low concentration of the active nucleophile. For amine nucleophiles, while generally more reactive, steric hindrance can significantly slow the reaction.[2]
B. Insufficient Temperature: SNAr reactions have an activation energy barrier that must be overcome. Many substitutions on this compound require heating to proceed at a reasonable rate.
-
Actionable Advice: If your reaction is sluggish at room temperature, gradually increase the temperature in 15-20°C increments (e.g., 50°C, 70°C, 90°C). Monitor for product formation and any potential decomposition of starting materials or products by TLC or LC-MS.
C. Incorrect Base or Solvent System: The choice of base and solvent are interlinked and critical for success.
-
For Weak Nucleophiles (Alcohols/Phenols): You need a base strong enough to generate the nucleophilic anion. Carbonates (K₂CO₃, Cs₂CO₃) are common, but stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary. The reaction should be conducted in a polar aprotic solvent like DMF, DMSO, or acetonitrile to avoid protonating the newly formed nucleophile.[3]
-
For Amine Nucleophiles: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often used as an acid scavenger to neutralize the HCl formed during the reaction.[4] Alternatively, an inorganic base like K₂CO₃ can be effective.
-
Solvent Effects: Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions. They are effective at dissolving the reagents and stabilizing the charged Meisenheimer complex intermediate without solvating and deactivating the nucleophile.[5][6] Polar protic solvents like water or ethanol can hydrogen-bond with the nucleophile, reducing its reactivity, and should generally be avoided unless performing a solvolysis reaction.[7][8]
Caption: Troubleshooting decision tree for low reaction yield.
FAQ 2: Formation of Side Products
Question: My reaction is proceeding, but I'm observing significant impurities. What are the common side reactions and how can they be minimized?
Answer: Side product formation often arises from the reactivity of the phthalide core itself or from over-reaction with the nucleophile.
-
Hydrolysis: The lactone ester in the phthalide ring is susceptible to hydrolysis, especially under strongly basic conditions or if water is present, leading to the formation of a 2-(hydroxymethyl)-4-substituted-benzoic acid.
-
Preventative Measures: Ensure you are using anhydrous solvents and reagents. If using a very strong base like NaH or LDA, run the reaction under an inert atmosphere (N₂ or Ar). Minimize reaction time and temperature where possible.
-
-
Over-reaction with Amines: Primary amines can react twice, first to form the desired secondary amine product, which can then act as a nucleophile itself to react with another molecule of this compound. This is a common issue when making primary amine adducts.[9]
-
Preventative Measures: Use a large excess of the primary amine (3-5 equivalents) to favor the initial substitution statistically. Alternatively, a protecting group strategy, such as the Gabriel synthesis which uses phthalimide as a protected source of ammonia, can provide primary amines cleanly.[10]
-
-
Elimination: While less common for SNAr, if your nucleophile is also a strong, sterically hindered base, competing elimination reactions can occur, though this is more prevalent in aliphatic systems.
FAQ 3: Specific Conditions for Common Nucleophiles
Question: Can you provide a good starting point for conditions when using amines versus phenols?
Answer: Absolutely. The optimal conditions are highly dependent on the nucleophile class. Below is a summary table with recommended starting points.
| Parameter | Primary/Secondary Amines | Phenols/Alcohols |
| Nucleophile Eq. | 1.1 - 2.0 (or large excess for primary) | 1.1 - 1.5 |
| Base | K₂CO₃, Cs₂CO₃, or Et₃N (DIPEA) | K₂CO₃, Cs₂CO₃, or NaH |
| Base Eq. | 1.5 - 2.5 | 1.5 - 2.5 (for carbonates), 1.1 (for NaH) |
| Solvent | Acetonitrile, DMF, DMSO | DMF, DMSO, THF (for NaH) |
| Temperature | 25 - 80 °C | 50 - 120 °C |
| Typical Time | 4 - 24 hours | 6 - 48 hours |
Experimental Protocol: Synthesis of 4-(Phenylamino)isobenzofuran-1(3H)-one
-
To a stirred solution of this compound (1.0 eq) in anhydrous acetonitrile (0.2 M), add aniline (1.2 eq).
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Heat the reaction mixture to 70°C and stir for 12 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc).
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography or recrystallization to yield the desired product.
Experimental Protocol: Synthesis of 4-Phenoxyisobenzofuran-1(3H)-one
-
To a stirred solution of phenol (1.2 eq) in anhydrous DMF (0.2 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0°C under a nitrogen atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 90°C and stir for 16 hours, monitoring by TLC.
-
After completion, cool the reaction to 0°C and carefully quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude residue to yield the desired product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 4-Chlorophthalide Reactions
Welcome to the technical support center for reactions involving 4-Chlorophthalide. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve issues leading to low conversion rates in their experiments. We will move beyond simple procedural checklists to explore the underlying chemical principles governing reaction success, ensuring you can build robust, high-yielding protocols.
Frequently Asked Questions (FAQs) - The First Line of Defense
Here, we address the most common overarching issues that can plague any reaction involving this compound before diving into protocol-specific troubleshooting.
Q1: My reaction with this compound has stalled or shows very low conversion. What are the most common initial factors to investigate?
Low conversion is a frequent challenge that can often be traced back to fundamental reaction parameters. Before undertaking complex optimization, always verify the following:
-
Reagent Quality and Purity: this compound, like many reagents, can degrade over time. It is a solid that is soluble in many organic solvents but has limited solubility in water.[1] Ensure its purity (typically ≥98%) and that it has been stored correctly in a cool, dry place, protected from light.[2] Impurities in any reactant can poison catalysts or introduce side reactions.[2][3]
-
Solvent Purity and Type: The choice of solvent is critical as it influences reactant solubility, intermediate stability, and reaction rates.[3][4] Always use anhydrous solvents, especially for moisture-sensitive reactions like Grignard or those using Lewis acid catalysts.[3][5] The polarity of the solvent can dramatically affect reaction pathways; for instance, polar aprotic solvents are often preferred for SN2 reactions.[6]
-
Reaction Temperature: Temperature control is paramount. Insufficient heat may lead to a slow reaction rate, while excessive heat can cause decomposition of reactants or products and promote unwanted side reactions.[3][7] Some reactions require precise temperature control to achieve high yields.[8]
-
Atmospheric Control: Many organometallic catalysts and reagents are sensitive to oxygen and moisture.[3] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you are using sensitive components like palladium catalysts or Grignard reagents.
Logical Troubleshooting Workflow
When faced with low conversion, a systematic approach is more effective than random parameter changes. The following workflow provides a structured method for identifying the root cause.
Caption: A systematic workflow for troubleshooting low conversion rates.
Guide 1: Nucleophilic Substitution Reactions
This compound can act as an electrophile in nucleophilic substitution reactions. The chlorine atom on the aromatic ring is generally unreactive towards typical SNAr conditions without strong activation. However, reactions can occur at other sites. The most common issue is the inherent reactivity of the substrate and the choice of nucleophile and conditions.
Q2: I'm attempting a nucleophilic substitution, but my conversion is poor. What are the likely causes?
This depends heavily on the target of the nucleophile. The carbonyl carbon of the lactone is a primary electrophilic site.
-
Cause 1: Poor Leaving Group: The alkoxide that would be formed by opening the lactone ring is not a good leaving group, making direct acyl substitution difficult without activation.
-
Troubleshooting Protocol 1A: Activating the Carbonyl:
-
Acid Catalysis: Use a Brønsted or Lewis acid catalyst to protonate or coordinate to the carbonyl oxygen. This makes the carbonyl carbon significantly more electrophilic and susceptible to attack by even weak nucleophiles.[5]
-
Catalyst Choice: For Lewis acids, ensure they are anhydrous as they are moisture-sensitive.[5] Common choices include ZnCl₂, BF₃·OEt₂, or TiCl₄.[5] For Brønsted acids, p-toluenesulfonic acid (TsOH) is a standard choice.[5]
-
-
Cause 2: Weak Nucleophile: If your nucleophile is weak (e.g., neutral amines, alcohols), it may not be potent enough to react without catalysis.
-
Troubleshooting Protocol 1B: Enhancing Nucleophilicity:
-
Deprotonation: If your nucleophile has an acidic proton (e.g., alcohol, thiol, or primary/secondary amine), deprotonate it with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the more reactive conjugate base. A negatively charged nucleophile is stronger.[6]
-
Solvent Choice: The solvent can dramatically impact nucleophile strength. In polar protic solvents (water, ethanol), the nucleophile can be "caged" by solvent molecules via hydrogen bonding, reducing its reactivity.[6] Switching to a polar aprotic solvent (DMSO, DMF, acetonitrile) can "free" the nucleophile, significantly increasing the reaction rate for SN2-type reactions.[4][6][9]
-
Q3: My reaction is producing a complex mixture of products instead of my desired substituted product. Why?
Side reactions are a common culprit, often stemming from the bifunctional nature of this compound.[7]
-
Cause: Hydrolysis: The lactone is susceptible to hydrolysis, especially under basic or acidic conditions with water present. This will open the ring to form the corresponding carboxylic acid, consuming your starting material.
-
Troubleshooting Protocol 2A: Rigorous Anhydrous Conditions:
-
Flame-dry all glassware before use.
-
Use anhydrous solvents, freshly distilled or from a solvent purification system.
-
Run the reaction under a strict inert atmosphere (nitrogen or argon) to exclude atmospheric moisture.
-
| Solvent Type | Examples | Effect on Nucleophiles | Recommended For |
| Polar Protic | Water, Ethanol, Methanol | Stabilizes both cations and anions; can H-bond with and "cage" nucleophiles, reducing reactivity.[4][9] | SN1 reactions, reactions where proton transfer is key. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Solvates cations well but not anions, leaving the nucleophile "naked" and highly reactive.[4][9] | SN2 reactions, where a strong nucleophile is required.[6] |
| Non-Polar | Toluene, Hexane, Dioxane | Poorly solvates charged species. | Reactions involving non-polar reagents, some cross-coupling reactions. |
Guide 2: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Sonogashira)
Aryl chlorides like this compound are known to be challenging substrates for cross-coupling reactions compared to their bromide or iodide counterparts due to the strength of the C-Cl bond.[2] Success hinges on a highly active catalytic system.
Q4: My Suzuki coupling of this compound with a boronic acid is failing. What is the most likely point of failure?
For challenging aryl chlorides, the oxidative addition step (insertion of Pd(0) into the C-Cl bond) is often the rate-limiting step. Your catalyst system is the first place to troubleshoot.
-
Cause 1: Inactive Catalyst / Inappropriate Ligand: Standard catalysts like Pd(PPh₃)₄ may be insufficient. Aryl chloride activation requires a catalyst system that is both highly active and stable.
-
Troubleshooting Protocol 3A: Catalyst and Ligand Optimization:
-
Use an Electron-Rich, Bulky Ligand: These ligands promote the crucial oxidative addition step and subsequent reductive elimination.[10] Recommended ligands for aryl chlorides include bulky biarylphosphines (e.g., SPhos, XPhos) or alkylphosphines (e.g., tricyclohexylphosphine, PCy₃).[10]
-
Use a Pre-formed Catalyst or Pre-catalyst: Modern palladium pre-catalysts (e.g., XPhos Pd G2/G3) are often more effective and air-stable, ensuring more reliable generation of the active Pd(0) species in situ.
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can sometimes overcome activation barriers.[11]
-
Q5: I'm attempting a Sonogashira coupling with a terminal alkyne, but I only recover starting material. I am using a standard Pd/Cu system. What should I change?
Similar to the Suzuki reaction, the C-Cl bond is the primary hurdle. Additionally, the base and potential side reactions are critical factors in Sonogashira couplings.
-
Cause 1: Insufficiently Active Catalyst: As with Suzuki coupling, the choice of palladium catalyst and ligand is crucial.
-
Troubleshooting Protocol 4A: Advanced Sonogashira Catalyst Systems:
-
While a Pd(PPh₃)₂Cl₂/CuI system is classic, it may not be active enough.[12]
-
Consider a copper-free Sonogashira protocol. These often use more specialized palladium catalysts with bulky, electron-rich phosphine ligands and a strong base.[13]
-
The combination of a palladium source like Pd₂(dba)₃ with a ligand like XPhos can be effective.[13]
-
-
Cause 2: Ineffective Base or Solvent: The base is critical for deprotonating the terminal alkyne to form the copper acetylide (in the co-catalyzed cycle) or for the deprotonation step in the palladium cycle.[13][14]
-
Troubleshooting Protocol 4B: Optimizing Base and Solvent:
-
Base Selection: Triethylamine (Et₃N) is a common choice, acting as both a base and a solvent.[14][15] However, for difficult couplings, stronger bases like K₂CO₃, Cs₂CO₃, or DBU may be necessary.[16][17]
-
Solvent Screening: While Et₃N or THF might work for reactive halides, a more polar solvent like DMF may be required to facilitate the reaction of an aryl chloride.[17]
-
| Parameter | Initial Condition | Optimized Condition for Aryl Chlorides | Rationale |
| Pd Source | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(OAc)₂, Pd₂(dba)₃, or G2/G3 Pre-catalysts | More reliable generation of the active Pd(0) species. |
| Ligand | PPh₃ | XPhos, SPhos, RuPhos, PCy₃ | Bulky, electron-rich ligands accelerate the rate-limiting oxidative addition step.[10] |
| Base (Suzuki) | Na₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃ | Stronger inorganic bases are often required to activate the boronic acid effectively.[10] |
| Solvent (Suzuki) | Toluene | Dioxane/H₂O, DMF, THF | Solvent mixtures are often needed to dissolve both organic substrates and inorganic bases.[10] |
Visualizing the Solution Path
Understanding the decision-making process for troubleshooting can clarify the experimental approach.
Caption: Decision tree for selecting a troubleshooting strategy.
This guide provides a foundational framework for addressing low conversion rates in reactions with this compound. Successful chemical synthesis is an iterative process of hypothesis, experimentation, and analysis. By understanding the chemical principles behind these common issues, you are better equipped to develop a robust and high-yielding chemical transformation.
References
- 1. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Solvent effects - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. DSpace [repository.kaust.edu.sa]
- 15. DSpace [repository.kaust.edu.sa]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
How to prevent the hydrolysis of 4-Chlorophthalide during workup
A Researcher's Guide to Preventing Hydrolysis During Experimental Workup
Welcome to the technical support center for handling 4-Chlorophthalide. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows. As a Senior Application Scientist, I've compiled this resource to address the most common challenge encountered with this valuable reagent: preventing its hydrolysis during the crucial workup phase. This guide provides in-depth, experience-driven advice, detailed protocols, and troubleshooting FAQs to ensure the integrity of your compound and the success of your experiments.
Understanding the Challenge: The Instability of the Lactone Ring
This compound is an organic compound featuring a lactone structure, which is a cyclic ester.[1][2] This functional group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can lead to ring-opening and the formation of unwanted byproducts.[3][4] The primary hydrolysis product is 4-chloro-2-(hydroxymethyl)benzoic acid, which can complicate purification and reduce the yield of your desired product.
The stability of this compound is significantly influenced by pH and temperature.[5] Both acidic and basic conditions can catalyze the hydrolysis of the lactone ring.[3][4] Elevated temperatures can also accelerate this degradation process.[6] Therefore, careful control of these parameters during the reaction workup is paramount.
Troubleshooting Guide & FAQs
Here we address specific issues you might encounter during your experiments with this compound.
Q1: I'm observing a significant amount of a polar byproduct in my crude NMR/LC-MS, which I suspect is the hydrolyzed form of this compound. What is the most likely cause during my aqueous workup?
A1: The most probable cause is exposure of the this compound to either acidic or basic aqueous conditions for a prolonged period. Standard aqueous workups often involve washes with solutions like sodium bicarbonate (basic) or dilute hydrochloric acid (acidic) to neutralize the reaction mixture or remove certain impurities.[7] While necessary, these steps can inadvertently promote hydrolysis of the lactone ring.
Troubleshooting Steps:
-
Minimize Contact Time: Perform aqueous washes as quickly as possible. Avoid letting the layers sit in the separatory funnel for extended periods.
-
Use Milder Reagents: If possible, use weaker acids or bases for neutralization. For example, a saturated solution of ammonium chloride (mildly acidic) can sometimes be used in place of stronger acids.
-
Temperature Control: Conduct the workup at reduced temperatures (e.g., in an ice bath). This will significantly slow down the rate of hydrolysis.[6]
-
Brine Wash: Always finish with a brine (saturated NaCl solution) wash. This helps to remove the bulk of the dissolved water from the organic layer, reducing the potential for hydrolysis during the subsequent drying and solvent removal steps.[8]
Q2: Can I use a basic wash (e.g., sodium bicarbonate) to remove acidic impurities from my reaction mixture containing this compound?
A2: While a basic wash is a standard procedure to remove acidic impurities, it must be approached with caution when this compound is your product. The hydroxide or bicarbonate ions can act as nucleophiles and attack the electrophilic carbonyl carbon of the lactone, leading to ring-opening.
Recommended Protocol for a Cautious Basic Wash:
-
Cool the Reaction Mixture: Before the workup, cool the reaction mixture to 0 °C in an ice bath.
-
Dilute with an Aprotic Solvent: Dilute your reaction mixture with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Use Pre-chilled Solutions: Use a cold, saturated solution of sodium bicarbonate for the wash.
-
Quick and Gentle Extraction: Add the cold bicarbonate solution to the separatory funnel, shake gently a few times, and immediately separate the layers. Do not allow the mixture to sit.
-
Immediate Neutralization (if necessary): If your product is sensitive to residual base, follow up with a quick wash with cold, dilute, and weak acid (like saturated NH4Cl solution).
-
Final Washes: Proceed immediately with a wash using cold water, followed by a wash with cold brine.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and remove the solvent under reduced pressure at a low temperature.
Q3: How can I effectively dry the organic layer containing this compound without promoting hydrolysis?
A3: The drying step is critical. Residual water can lead to hydrolysis, especially if acidic or basic impurities are still present.
Best Practices for Drying:
-
Choice of Drying Agent: Anhydrous sodium sulfate (Na2SO4) is a good neutral choice. Anhydrous magnesium sulfate (MgSO4) is also effective and faster but can be slightly acidic. For sensitive substrates, using oven-dried Na2SO4 is recommended.
-
Sufficient Amount: Use a generous amount of the drying agent. Add it until it no longer clumps together at the bottom of the flask.
-
Stirring: Gently swirl the flask for 5-10 minutes to ensure complete drying.
-
Filtration: Promptly filter off the drying agent. Do not let the solution sit over the drying agent for an extended period.
Q4: What are the best practices for solvent removal to prevent degradation of this compound?
A4: Solvent removal, typically done using a rotary evaporator, can be a source of degradation if not performed correctly.
Recommendations for Solvent Removal:
-
Low Bath Temperature: Use a water bath with a temperature no higher than 30-40 °C.
-
Efficient Vacuum: Use a good vacuum to allow for solvent removal at a lower temperature.
-
Avoid Over-Drying: Do not leave the product on the rotary evaporator for an extended time after the solvent has been removed, as this can expose it to heat for longer than necessary.
Experimental Workflow and Visualization
To provide a clearer understanding, the following diagram illustrates the recommended workup procedure designed to minimize the hydrolysis of this compound.
Caption: Recommended workup workflow to prevent this compound hydrolysis.
Analytical Verification of Product Integrity
It is crucial to have reliable analytical methods to assess the purity of your this compound and to detect any hydrolysis byproducts.
| Analytical Technique | Purpose | Expected Result for Pure this compound | Indication of Hydrolysis |
| Thin Layer Chromatography (TLC) | Quick purity check and reaction monitoring. | A single, well-defined spot. | A more polar spot (lower Rf value) corresponding to the carboxylic acid byproduct. |
| Proton NMR (¹H NMR) | Structural confirmation and purity assessment. | Characteristic aromatic and methylene protons. | Appearance of a broad singlet for the carboxylic acid proton and a singlet for the benzylic alcohol proton. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity determination and mass confirmation. | A single major peak with the expected mass-to-charge ratio (m/z). | A peak corresponding to the mass of the hydrolyzed product. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | A single major peak with a specific retention time. | A secondary peak, typically with a shorter retention time due to increased polarity. |
Note: When using LC-MS, be aware that the acidic mobile phase (often containing formic acid or trifluoroacetic acid) can sometimes cause on-column hydrolysis, leading to a false positive for the hydrolyzed byproduct.[9]
In-depth Technical Protocols
Protocol 1: Standard Non-Aqueous Workup
This is the preferred method when the reaction conditions and byproducts allow for it, as it completely avoids the risk of hydrolysis.
-
Reaction Quenching (if applicable): If the reaction involves reactive reagents, quench them under anhydrous conditions. For example, a reaction with a metal hydride can be quenched by the slow addition of ethyl acetate.
-
Filtration: If the reaction mixture contains solid byproducts (e.g., salts), dilute with a dry organic solvent and filter through a pad of Celite or silica gel.
-
Solvent Removal: Concentrate the filtrate under reduced pressure, keeping the bath temperature below 40 °C.
-
Purification: Proceed directly to purification, typically via column chromatography or recrystallization.
Protocol 2: Optimized Aqueous Workup for Hydrolysis-Sensitive Substrates
This protocol should be used when an aqueous wash is unavoidable.
-
Preparation: Prepare an ice bath. Pre-cool all aqueous solutions (saturated NaHCO3, saturated NH4Cl, water, brine) to 0-4 °C.
-
Initial Steps: Cool the reaction flask in the ice bath. Dilute the reaction mixture with a suitable, cold organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: Transfer the cold mixture to a separatory funnel.
-
Washes (perform each step rapidly):
-
Add the cold aqueous wash solution.
-
Invert the funnel gently 2-3 times (vigorous shaking can promote emulsions and increase contact time).
-
Allow the layers to separate quickly.
-
Drain the appropriate layer.
-
-
Drying: Transfer the organic layer to a flask and add anhydrous sodium sulfate. Swirl for 5 minutes.
-
Final Steps: Filter the mixture and concentrate the filtrate on a rotary evaporator with a water bath temperature below 40 °C.
The following diagram illustrates the decision-making process for choosing the appropriate workup protocol.
References
- 1. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Synthesis and Reactions of Lactones and Lactams - Chemistry Steps [chemistrysteps.com]
- 3. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
Technical Support Center: Stabilizing 4-Chlorophthalide for Long-Term Storage
Welcome to the comprehensive technical support guide for the long-term storage and stability of 4-Chlorophthalide. This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and purity of your compound over time.
Introduction to this compound Stability
This compound (CAS 52010-22-7) is a halogenated lactone, a class of compounds that can be susceptible to degradation if not stored under optimal conditions. The stability of this compound is paramount for reproducible experimental results, whether it's used as a building block in organic synthesis or in the development of novel therapeutics. This guide will walk you through the potential degradation pathways, recommended storage conditions, and troubleshooting common stability issues.
Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature for storing this compound?
A1: For long-term stability, it is recommended to store this compound in a cool, dry place. While room temperature may be acceptable for short periods, storage in a freezer at temperatures of -20°C or below is the best practice to minimize degradation.
Q2: Does this compound need to be stored under an inert atmosphere?
A2: Yes, to prevent oxidative degradation and hydrolysis from atmospheric moisture, storing this compound under an inert atmosphere such as argon or nitrogen is highly recommended for long-term storage.
Q3: What type of container should I use?
A3: Borosilicate glass vials with PTFE-lined caps are the preferred containers.[1][2][3] These materials are chemically inert and provide an excellent barrier against moisture and air. High-density polyethylene (HDPE) containers may be suitable for shorter-term storage, but glass is superior for preventing leaching and degradation over extended periods.[4][5][6][7]
Q4: How can I tell if my this compound has degraded?
A4: Signs of degradation include a change in color from white/off-white to yellow or brown, a noticeable change in melting point, or the appearance of new peaks in analytical tests like HPLC or GC-MS.
Q5: Is it sensitive to light?
A5: While specific photostability data for this compound is not extensively published, related chlorinated aromatic compounds can be light-sensitive.[8][9] Therefore, it is best practice to store it in amber vials or in a dark location to prevent potential photodegradation.[10]
Understanding Degradation Pathways
To effectively stabilize this compound, it is crucial to understand the chemical reactions that can lead to its degradation. The primary pathways of concern are hydrolysis, thermal decomposition, and photodegradation.
Hydrolysis
The lactone ring in this compound is an ester, which is susceptible to hydrolysis, especially under basic or acidic conditions, to form the corresponding 2-carboxy-4-chlorobenzyl alcohol. The presence of moisture is the key initiator for this process.
Caption: Hydrolysis of this compound.
Thermal Decomposition
While specific thermal decomposition data for this compound is limited, phthalide derivatives, in general, can undergo thermal degradation at elevated temperatures.[11] This can lead to decarboxylation, ring-opening, or other complex reactions, resulting in a mixture of impurities.
Photodegradation
Exposure to UV or visible light can provide the energy to break chemical bonds. For chlorinated aromatic compounds, this can sometimes lead to the cleavage of the carbon-chlorine bond, forming radical species that can initiate further degradation.[8][12]
Recommended Long-Term Storage Protocol
For maintaining the highest purity of this compound over extended periods, the following protocol is recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below (Freezer) | Slows down all potential degradation reactions, including hydrolysis and thermal decomposition. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes contact with atmospheric moisture.[13][14] |
| Container | Amber Borosilicate Glass Vial with PTFE-lined Cap | Provides a chemically inert barrier, protects from light, and ensures an airtight seal.[1][3][15] |
| Moisture Control | Store in a desiccator | Provides an additional layer of protection against moisture ingress, especially for frequently accessed samples. |
Step-by-Step Storage Procedure:
-
Aliquot if necessary: If you will be using small amounts of the compound over time, it is best to aliquot the bulk material into smaller, single-use vials. This prevents repeated exposure of the entire stock to atmospheric conditions.
-
Container Preparation: Ensure the amber glass vials and PTFE-lined caps are clean and completely dry before use.
-
Inert Gas Purge: Place the aliquoted this compound in the vials. Gently flush the vials with a stream of argon or nitrogen for a few seconds to displace the air.
-
Secure Sealing: Immediately and tightly seal the vials with the PTFE-lined caps.
-
Labeling: Clearly label each vial with the compound name, concentration (if in solution), date of storage, and any other relevant information.
-
Secondary Containment: Place the sealed vials in a labeled, sealed secondary container within the freezer. Consider adding a desiccant pouch to the secondary container.
Caption: Recommended workflow for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Compound has turned yellow | - Exposure to light (photodegradation)- Thermal degradation- Oxidation | - Confirm purity using HPLC or GC-MS. - If impurities are present, consider repurification (e.g., recrystallization).- Review storage conditions and ensure protection from light and heat. |
| Melting point is lower and broader than specified | - Presence of impurities from degradation- Residual solvent | - Dry the compound under vacuum to remove any residual solvent.- Analyze purity via HPLC/GC-MS. If degraded, repurification is necessary. |
| Inconsistent experimental results | - Degradation of the starting material | - Perform a purity check on the this compound stock.- Use a fresh, unopened vial if possible.- Implement the recommended long-term storage protocol for all new batches. |
| New peaks appear in HPLC/GC chromatogram | - Formation of degradation products | - Identify the degradation products if possible using mass spectrometry.[8][13][16][17] - This information can help pinpoint the degradation pathway (e.g., a peak corresponding to the hydrolyzed product).- Adjust storage conditions accordingly (e.g., if hydrolysis is suspected, improve moisture control). |
Analytical Methods for Purity Assessment
Regularly assessing the purity of your this compound stock is crucial. A stability-indicating analytical method is one that can accurately quantify the active ingredient in the presence of its degradation products, impurities, and excipients.[9][18][19][20][21][22][23][24][25]
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is a common and effective way to assess the purity of this compound.
Example HPLC Method Parameters (Starting Point):
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A gradient may be necessary to separate potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 225 nm[26]
-
Column Temperature: 30°C[26]
Method Validation: A robust stability-indicating method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[16][26][27][28] Forced degradation studies (exposing the compound to acid, base, heat, light, and oxidation) are performed to generate degradation products and prove the method's ability to separate them from the parent compound.[25]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for purity assessment and is particularly useful for identifying volatile degradation products.[8][13][16][17]
Example GC-MS Method Parameters (Starting Point):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS).
-
Carrier Gas: Helium
-
Injection: Split/splitless inlet.
-
Temperature Program: A temperature gradient (e.g., starting at 80°C and ramping to 300°C) is typically used.[16]
-
Detection: Mass spectrometer in electron impact (EI) mode.
References
- 1. BOROSILICATE GLASS | De Dietrich [dedietrich.com]
- 2. glawindows.com [glawindows.com]
- 3. labdirect.com.au [labdirect.com.au]
- 4. calpaclab.com [calpaclab.com]
- 5. astisensor.com [astisensor.com]
- 6. professionalplastics.com [professionalplastics.com]
- 7. descoasia.com [descoasia.com]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Kinetic Study of Hydrolysis Reaction of Monochlorotriazinyl Reactive Dyes Containing an Alkylthio and Alkylamino Substituent [article.sapub.org]
- 11. Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00701C [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. 4-Chloroisobenzofuran-1,3-dione | 117-21-5 [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.ca [fishersci.ca]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ijsdr.org [ijsdr.org]
- 19. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
- 20. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 21. youtube.com [youtube.com]
- 22. ijcrt.org [ijcrt.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. researchgate.net [researchgate.net]
- 25. ehs.utoronto.ca [ehs.utoronto.ca]
- 26. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 27. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ijarsct.co.in [ijarsct.co.in]
Technical Support Center: Scaling Up the Laboratory Synthesis of 4-Chlorophthalide
Welcome to the technical support center for the synthesis of 4-Chlorophthalide (CAS 52010-22-7). This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale synthesis to larger, pilot-scale production. Scaling up any chemical synthesis introduces a new set of variables that can significantly impact yield, purity, and safety.[1][2][3] This document provides practical, experience-driven advice to navigate these challenges effectively.
This compound is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[4] While several synthetic routes exist, this guide will focus on a common and robust pathway: the reduction of 4-chlorophthalic anhydride or a related precursor. We will address common questions, troubleshoot frequent issues, and provide a detailed reference protocol.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
The most direct precursor is 4-chlorophthalic anhydride. However, this can be an expensive starting material.[5] Alternative routes often start from more accessible chemicals like 3-chlorotoluene or phthalic anhydride itself, which is then chlorinated.[6][7][8] The choice of starting material often depends on a cost-benefit analysis at the desired scale.
Q2: What are the critical process parameters to monitor during scale-up?
When scaling up, several parameters that are easily controlled in the lab become critical challenges:
-
Temperature Control: Larger volumes can create thermal gradients, leading to localized overheating and the formation of impurities.[1] Exothermic reactions must be managed with controlled reagent addition and efficient reactor cooling.
-
Mixing Efficiency: Inadequate agitation can result in poor mass and heat transfer, causing reaction stalling or the amplification of side reactions.[1] What works with a small magnetic stir bar will require a carefully selected overhead mechanical stirrer at scale.
-
Reaction Stoichiometry: While lab-scale reactions might use a large excess of a reagent to drive completion, this can be economically unviable and create significant downstream purification challenges at scale.[3]
-
Work-up and Isolation: The method of product isolation (e.g., extraction, precipitation, crystallization) must be scalable. Techniques that are simple in a separatory funnel can be complex in large reactors.
Q3: How can I monitor the reaction's progress effectively?
In-process controls (IPCs) are vital. Thin-Layer Chromatography (TLC) is a rapid and effective tool for monitoring the consumption of starting material and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to track the reaction kinetics and impurity profile.
Q4: What are the primary safety concerns when scaling up this synthesis?
Depending on the specific route, hazards may include:
-
Handling of Corrosive Reagents: Syntheses involving chlorination steps may use reagents like chlorine gas or thionyl chloride, which require specialized handling procedures and equipment.
-
Exothermic Reactions: The reduction of the anhydride or related functional groups can be highly exothermic. Uncontrolled exotherms can lead to dangerous pressure build-up in a reactor.[3]
-
Solvent Handling: The use of large volumes of flammable organic solvents necessitates appropriate storage, grounding, and ventilation to prevent fires or explosions.[9]
Troubleshooting Guide
This section addresses specific problems that may arise during the scale-up process, offering potential causes and actionable solutions.
| Symptom / Observation | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Product Yield | 1. Inefficient Reduction: The reducing agent (e.g., Sodium Borohydride) may have degraded due to moisture or is being added too quickly, causing it to react with the solvent or itself. 2. Reaction Stalling: Poor mixing is preventing the reagents from interacting effectively. 3. Incorrect pH: In aqueous chlorination routes, the pH must be carefully controlled to ensure the desired electrophilic substitution occurs.[6][7] | 1. Verify Reductant Activity: Use a fresh, dry batch of the reducing agent. Implement slow, portion-wise addition or use a syringe pump for solutions to maintain temperature and control the reaction rate. 2. Improve Agitation: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure homogeneity. 3. Monitor and Adjust pH: Use an in-line pH probe or regular sampling to maintain the optimal pH range as specified in the literature protocol. |
| Formation of Significant Impurities | 1. Over-reduction: A strong reducing agent or excessive stoichiometry can lead to the formation of undesired byproducts. 2. Isomer Formation: During chlorination of phthalic anhydride, mixtures of 3-chloro and 4-chloro isomers can form, which are often difficult to separate.[5] 3. Thermal Degradation: Localized overheating (hot spots) near the reactor wall can cause the product or starting materials to decompose, often leading to tar formation.[1][5] | 1. Use a Milder Reducing Agent: Consider a more selective reductant. Perform stoichiometric calculations carefully and avoid large excesses. 2. Optimize Chlorination Conditions: Control the reaction temperature and catalyst carefully to favor the formation of the 4-chloro isomer. The separation of isomers may require fractional crystallization or chromatography. 3. Ensure Uniform Heating: Use a reactor jacket with a circulating thermal fluid instead of a heating mantle. Improve agitation to distribute heat more evenly throughout the reaction mass. |
| Difficult Product Isolation / Purification | 1. Oily Product Instead of Solid: The presence of residual solvent or impurities can depress the melting point and prevent crystallization. 2. Poor Filterability: The product may have precipitated as very fine particles or an amorphous solid that clogs filter paper. 3. Incomplete Extraction: The product may have significant solubility in the aqueous phase during work-up, especially if the pH is not optimal. | 1. Solvent Swap & Seeding: After the work-up, distill off the reaction solvent and replace it with a suitable crystallization solvent (e.g., isopropanol, toluene). Adding a small seed crystal of pure this compound can initiate crystallization. 2. Controlled Crystallization: Cool the solution slowly and with gentle agitation to promote the growth of larger, more easily filterable crystals. Consider performing an anti-solvent crystallization. 3. Adjust pH and Salting Out: Adjust the pH of the aqueous layer to minimize the solubility of the organic product. Adding a saturated brine solution ("salting out") can further decrease the product's solubility in the aqueous phase and improve extraction efficiency. |
Visualizing the Process
A clear understanding of the workflow and troubleshooting logic is essential for a successful scale-up.
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical troubleshooting tree for common scale-up issues.
Reference Laboratory Protocol (Illustrative)
This protocol describes the reduction of 4-chlorophthalic anhydride to this compound on a laboratory scale (10g). When scaling, all volumes and weights should be adjusted proportionally, but parameters like addition times and heating/cooling rates will need to be re-validated.
Reagents & Equipment:
-
10.0 g of 4-chlorophthalic anhydride
-
4.2 g of Sodium borohydride (NaBH₄)
-
200 mL of Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
500 mL three-neck round-bottom flask, mechanical stirrer, thermometer, and addition funnel
Procedure:
-
Setup: Assemble the reactor under an inert atmosphere (Nitrogen or Argon).
-
Charge Reactor: Add 4-chlorophthalic anhydride and 100 mL of anhydrous THF to the flask. Stir to dissolve.
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Reductant Preparation: In a separate flask, carefully dissolve the sodium borohydride in 100 mL of anhydrous THF.
-
Controlled Addition: Slowly add the sodium borohydride solution to the reaction flask via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitoring: Check for the disappearance of the starting material by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).
-
Quenching: Cool the mixture back to 0-5°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture until the pH is ~2-3. (Caution: Hydrogen gas evolution).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash with water (1 x 100 mL) and then with brine (1 x 100 mL).
-
Drying & Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Recrystallize the resulting crude solid from a suitable solvent like isopropanol to yield pure this compound as a white to light yellow solid.[10]
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. pharmaceuticalprocessingworld.com [pharmaceuticalprocessingworld.com]
- 3. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 4. 3-Chlorotoluene (108-41-8) at Nordmann - nordmann.global [nordmann.global]
- 5. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 6. CN1526710A - A kind of preparation method of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. lobachemie.com [lobachemie.com]
- 10. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]
Technical Support Center: Method Refinement for the Quantitative Analysis of 4-Chlorophthalide
As a Senior Application Scientist, this guide is designed to provide you with field-proven insights and troubleshooting strategies for the robust quantitative analysis of 4-Chlorophthalide. The structure moves from foundational method development to specific, actionable troubleshooting, ensuring that every protocol is a self-validating system.
High-Performance Liquid Chromatography (HPLC): The Primary Analytical Tool
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of this compound due to its high resolution, sensitivity, and applicability to non-volatile compounds.[1][2] This section addresses the most common questions and issues encountered during method development, validation, and routine analysis.
Frequently Asked Questions (FAQs) - HPLC Analysis
Q1: What is a reliable starting point for an HPLC method for this compound?
A robust starting point for method development is a reversed-phase (RP-HPLC) method, which separates compounds based on hydrophobicity.[3] A typical setup would involve a C18 column, a mobile phase of acetonitrile and a phosphate buffer, and UV detection.[4][5] The initial scouting gradient can be broad (e.g., 5% to 95% acetonitrile) to determine the approximate elution time, which can then be optimized to an isocratic or a refined gradient method for better resolution and shorter run times.[6]
Q2: How should I prepare samples and standards for this compound analysis?
Accurate sample and standard preparation is critical for achieving reliable quantitative results.[7] The "dilute and shoot" approach is common for drug substances.[7]
-
Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable diluent (often the mobile phase or a component of it) using a Class A volumetric flask.[7] Serial dilutions can be made to construct a calibration curve.
-
Sample Preparation: For drug products, a more involved "grind, extract, and filter" process may be needed to extract the active pharmaceutical ingredient (API) from excipients.[7] The choice of diluent depends on the API's solubility; for APIs with low aqueous solubility, an organic solvent like acetonitrile or methanol may be required for initial solubilization.[7] All final solutions should be filtered through a 0.45 µm syringe filter to remove particulates that could block the column frit.[8][9]
Q3: What are the essential validation parameters for this method according to ICH guidelines?
Method validation demonstrates that the analytical procedure is suitable for its intended purpose.[10] According to International Council for Harmonisation (ICH) guidelines Q2(R2), the core validation characteristics include:[11][12][13]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[12] This is often demonstrated through forced degradation studies.
-
Linearity: A linear relationship between the analyte concentration and the detector response over a specified range.[14] A minimum of 5 concentration levels is recommended.[12]
-
Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[11]
-
Precision: The degree of scatter between a series of measurements, assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.[11]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.[3]
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition), providing an indication of its reliability during normal usage.[11][14]
Q4: How do I conduct a forced degradation study to ensure my method is stability-indicating?
A forced degradation or stress study is crucial to demonstrate that your method can separate the intact drug from its degradation products.[15][16] This involves subjecting the this compound sample to a variety of harsh conditions.[17] The goal is to achieve 5-20% degradation; more than 20% may lead to secondary degradation products that are not relevant to normal stability.[17]
Key stress conditions include:
-
Acid Hydrolysis: 0.1 N HCl at room temperature or heated (e.g., 60°C).[15]
-
Base Hydrolysis: 0.1 N NaOH at room temperature or heated.[15]
-
Oxidation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid drug substance (e.g., at 105°C).
-
Photolytic Degradation: Exposing the drug to light with a combined UV and visible output as per ICH Q1B guidelines.[17]
The resulting stressed samples are then analyzed by your HPLC method. The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main this compound peak.[5][18]
Troubleshooting Guide (HPLC)
Problem: Poor Peak Shape
Q: My this compound peak is tailing. What are the common causes and how do I fix it?
A: Peak tailing, where the back half of the peak is wider than the front, is a common issue that can compromise resolution and integration accuracy.[19][20] The causes can be chemical or physical.
-
Chemical Causes (Analyte-Specific Tailing): The most frequent cause is secondary interactions between the analyte and the stationary phase, particularly with ionized silanol groups on the silica surface.[20]
-
Solution: Adjust the mobile phase pH. Buffering the mobile phase can help maintain a consistent pH and suppress unwanted interactions.[20] Adding a competitive amine (e.g., triethylamine) in small quantities can also block active silanol sites.
-
-
Physical Causes (All Peaks Tailing): If all peaks in the chromatogram are tailing, the problem is likely physical.
-
Cause 1: Column Contamination/Blockage: Particulates from the sample or mobile phase can partially block the inlet frit, distorting the flow path.[19][21]
-
Solution: First, try back-flushing the column. If this fails, replace the inlet frit or, more commonly, the entire column. Using a guard column and filtering all samples can prevent this.[22]
-
-
Cause 2: Column Void: A void or channel can form in the packing bed at the column inlet over time.[20][22]
-
Solution: This indicates column failure, and the column must be replaced.
-
-
Q: My peak is fronting. What does this indicate?
A: Peak fronting is less common than tailing and is usually a sign of overload.[19]
-
Cause 1: Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[20]
-
Solution: Dilute the sample and reinject. If the peak shape improves, overload was the issue.
-
-
Cause 2: Solvent Mismatch: If the sample is dissolved in a solvent that is much stronger than the mobile phase, the peak can be distorted, especially for early-eluting peaks.[21]
-
Solution: Whenever possible, prepare your sample in the initial mobile phase. If a stronger solvent is required for solubility, inject the smallest possible volume.[22]
-
Problem: Shifting Retention Times
Q: The retention time for this compound is shifting between injections. What should I check?
A: Unstable retention times are a critical issue for peak identification and quantification. The cause is often related to the mobile phase, temperature, or hardware.[21]
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially buffer pH or organic solvent ratio, is a common culprit.[19] Ensure accurate measurements and that the buffer components are fully dissolved.
-
Column Temperature: Fluctuations in ambient temperature can affect retention. A column oven provides a stable thermal environment and is highly recommended for reproducible results.[3]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. A stable baseline is a good indicator of equilibration.
-
Pump Issues: Air bubbles in the pump or a failing pump seal can lead to an inconsistent flow rate, directly impacting retention times. Degas the mobile phase thoroughly and check the pump for leaks.[16]
Problem: Poor Resolution
Q: I can't separate this compound from a known impurity. What are my options?
A: Achieving adequate resolution is the primary goal of method development.[3] If resolution is poor, you must modify the method's selectivity.
-
Modify Mobile Phase Strength: For reversed-phase, decrease the percentage of the organic solvent (e.g., acetonitrile). This will increase retention times for all components and may improve separation.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter selectivity because they interact differently with the analyte and stationary phase.[16]
-
Adjust pH: If the impurity has acidic or basic properties, adjusting the mobile phase pH can change its ionization state and retention time relative to the neutral this compound.
-
Change Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is the next logical step. For example, switching from a standard C18 to a Phenyl-Hexyl or a Cyano column provides a completely different separation mechanism.
Gas Chromatography (GC) as an Alternative Method
While HPLC is generally preferred, Gas Chromatography (GC) can be a valuable tool for analyzing this compound, particularly for assessing volatile impurities or as an orthogonal technique to confirm purity.[23][24]
Frequently Asked Questions (FAQs) - GC Analysis
Q1: What are the typical GC conditions for this compound?
A: A standard GC analysis would use a capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane). Detection is typically performed with a Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification and confirmation.[25] A temperature gradient program is used to ensure elution of the analyte with good peak shape.
Q2: What are the critical sample preparation steps for GC?
A: Sample preparation for GC requires the analyte to be volatile and thermally stable.
-
Solvent Selection: The sample must be dissolved in a volatile organic solvent compatible with the GC system, such as acetone, hexane, or dichloromethane.[8] Solvents like water, DMF, or DMSO should be avoided.[8]
-
Derivatization: this compound is generally volatile enough for GC without derivatization. However, if related impurities contain active hydrogen groups (e.g., -OH, -NH), derivatization (e.g., silylation) might be necessary to improve peak shape and thermal stability.
Troubleshooting Guide (GC)
Q: My this compound peak is tailing in the GC analysis. What's the cause?
A: Similar to HPLC, peak tailing in GC indicates undesirable interactions within the system.
-
Cause 1: Inlet Activity: The glass inlet liner is a common source of activity. Active silanol groups on the liner surface can interact with the analyte.
-
Solution: Use a deactivated liner. Regular inlet maintenance, including replacing the liner, septum, and O-ring, is critical for good performance.
-
-
Cause 2: Column Contamination/Activity: Non-volatile sample matrix components can accumulate at the head of the column, creating active sites.
-
Solution: Trim the first few centimeters from the column inlet. This removes the contaminated section and often restores peak shape.
-
-
Cause 3: Polarity Mismatch: If the analyte's polarity is very different from the stationary phase, poor peak shape can result.
-
Solution: Ensure you are using an appropriate column phase for the analysis.
-
Protocols and Data Tables
Table 1: Example RP-HPLC Method Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column suitable for non-polar to moderately polar compounds.[4] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides an acidic pH to control ionization of potential impurities. |
| Mobile Phase B | Acetonitrile | Common strong organic solvent in RP-HPLC.[16] |
| Elution Mode | Isocratic (e.g., 50:50 A:B) or Gradient | Start with a gradient to find the elution time, then optimize to an isocratic method for simplicity and robustness if possible.[6] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[4] |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility.[4] |
| Detection | UV at 225 nm | Wavelength should be selected based on the UV absorbance maximum of this compound.[4] |
| Injection Vol. | 10 µL | A small injection volume minimizes potential for peak distortion. |
Table 2: Typical Acceptance Criteria for HPLC Method Validation
| Parameter | Acceptance Criteria | Reference |
| Specificity | Peak is resolved from degradants (Resolution > 2) | [18] |
| Linearity | Correlation Coefficient (r²) ≥ 0.999 | [26] |
| Accuracy | 98.0% - 102.0% Recovery | [11] |
| Precision (Repeatability) | RSD ≤ 2.0% | [11][12] |
| Intermediate Precision | RSD ≤ 2.0% | [11][12] |
| Robustness | RSD ≤ 2.0% and system suitability passes under varied conditions | [11][18] |
Protocol 1: Step-by-Step HPLC Standard and Sample Preparation
-
Diluent Preparation: Prepare the diluent, which is typically the mobile phase or a mixture similar in composition (e.g., 50:50 Acetonitrile:Water).
-
Standard Stock Solution (e.g., 100 µg/mL): a. Accurately weigh approximately 10 mg of this compound reference standard onto weighing paper.[7] b. Transfer the powder quantitatively to a 100 mL Class A volumetric flask. c. Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved. d. Allow the solution to return to room temperature, then dilute to the mark with diluent. Mix thoroughly.
-
Working Standard Solution (e.g., 10 µg/mL): a. Pipette 10.0 mL of the Standard Stock Solution into a 100 mL Class A volumetric flask. b. Dilute to the mark with diluent and mix thoroughly.
-
Sample Solution (from Drug Substance): a. Prepare a sample solution at the same nominal concentration as the Working Standard Solution, following the same procedure.
-
Filtration: Before placing solutions in HPLC vials, filter them through a 0.45 µm PTFE or nylon syringe filter. Discard the first 1-2 mL of filtrate.[8]
Protocol 2: General Procedure for a Forced Degradation Study
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.[17]
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Keep at room temperature for 24 hours or heat at 60°C for a shorter duration (e.g., 2-4 hours).[15] Cool and neutralize with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Keep at room temperature or heat as above.[15] Cool and neutralize with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Store protected from light at room temperature for 24 hours.
-
Thermal Degradation: Store a vial of the solid this compound powder in an oven at a high temperature (e.g., 105°C) for 48 hours. After stressing, dissolve the powder to the target concentration.
-
Analysis: Dilute all stressed samples to the target concentration of your analytical method (e.g., 10 µg/mL) with the mobile phase.
-
Evaluation: Inject the unstressed control and each stressed sample into the HPLC. Evaluate the chromatograms for new peaks (degradants) and ensure they are baseline-resolved from the parent this compound peak.[16]
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. iosrphr.org [iosrphr.org]
- 4. researchgate.net [researchgate.net]
- 5. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sample Preparation Guidelines | AxisPharm [axispharm.com]
- 9. Analysis of Pharmaceutical Active Compounds in Complex Water Samples: Sample Filtration as an Option - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. ema.europa.eu [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. rjptonline.org [rjptonline.org]
- 16. ijtsrd.com [ijtsrd.com]
- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. gmpinsiders.com [gmpinsiders.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 23. taylorfrancis.com [taylorfrancis.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Gas chromatographic determination of chlorothalonil and its metabolite 4-hydroxy-2,5,6-trichloroisophtalonitrile (HTI) in water [repository.tno.nl]
- 26. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 4-Chlorophthalide Derivatives: The Definitive Role of X-ray Crystallography
In the realms of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For 4-chlorophthalide derivatives, a class of compounds with significant therapeutic and industrial potential, precise structural elucidation is paramount for understanding their biological activity, chemical reactivity, and physical properties. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of these derivatives, highlighting the indispensable role of single-crystal X-ray crystallography.
The Imperative of Structural Certainty
This compound and its analogues are foundational scaffolds in the synthesis of a variety of biologically active molecules. The introduction of different substituents can lead to a range of isomers and stereoisomers, each potentially possessing unique pharmacological or material properties. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for determining connectivity and molecular formulas, they can sometimes fall short in providing the absolute spatial arrangement of atoms, a critical factor in structure-activity relationship (SAR) studies. This is where the definitive power of X-ray crystallography comes to the forefront.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is an unparalleled technique for determining the precise three-dimensional atomic and molecular structure of a crystalline compound.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, scientists can generate a detailed electron density map, which reveals the exact coordinates of each atom.[3] This method provides unequivocal evidence of molecular geometry, including bond lengths, bond angles, and absolute stereochemistry, which is crucial for rational drug design and understanding intermolecular interactions.[4][5]
The synthesis of novel borylated 2,3,4,5-tetrachlorophthalimides, for instance, was confirmed using X-ray crystallographic analysis, which also revealed the outcome of a decarbonylation side reaction and the conformation of the boronate ester groups in the solid state.[6]
From Synthesis to Structure: An Experimental Overview
The process of obtaining a crystal structure is a meticulous one, requiring careful execution of several key steps. The following workflow illustrates the typical journey from a synthesized compound to a refined crystal structure.
Figure 1: A generalized workflow for single-crystal X-ray crystallography.
-
Crystal Growth: The foundation of a successful X-ray diffraction experiment is a high-quality single crystal. For this compound derivatives, this is often achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. The choice of solvent is a critical parameter that usually requires empirical screening.
-
Data Collection: A suitable crystal, typically 0.1-0.4 mm in its dimensions, is carefully mounted on a goniometer head and centered in the X-ray beam of a diffractometer.[7] A full sphere of diffraction data is then collected by rotating the crystal.[7] The duration of data collection can range from a few hours to a day.[7]
-
Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial atomic positions are determined using computational methods like direct methods or the Patterson function.[1] This initial model is then refined against the experimental data using a least-squares minimization procedure to obtain the final, accurate structure.[8]
-
Validation and Deposition: The quality of the final structure is assessed using various metrics, with the R1 factor being a key indicator (ideally below 5% for well-behaved structures).[7] The finalized structural data is typically deposited in a public database like the Cambridge Structural Database (CSD) to make it accessible to the scientific community.
A Comparative Look: X-ray Crystallography Versus Other Analytical Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization of this compound derivatives often involves a combination of analytical techniques. The following table provides a comparison of the information obtained from different methods.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths and angles, stereochemistry, intermolecular interactions.[9] | Provides unambiguous structural determination.[9] | Requires a suitable single crystal, which can be challenging to grow.[4] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (e.g., ¹H, ¹³C).[10][11] | Non-destructive, provides information about the molecule in solution.[12] | Can be difficult to interpret for complex molecules; may not provide absolute stereochemistry. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition.[13] | High sensitivity, requires minimal sample. | Provides limited structural information on its own. |
| Infrared (IR) & UV-Vis Spectroscopy | Presence of functional groups and information on electronic transitions.[10][13][14] | Fast and relatively simple to perform.[12] | Provides limited information on the overall molecular architecture. |
The Deciding Factor: When X-ray Crystallography is Essential
Imagine a synthetic route to a this compound derivative that could result in multiple regioisomers or stereoisomers. While NMR and MS might confirm the presence of the desired molecular formula and key functional groups, they may not be able to definitively distinguish between the possible isomers. In such cases, single-crystal X-ray crystallography is the only technique that can provide a conclusive and unambiguous structural assignment, thereby preventing costly and time-consuming misinterpretations in later stages of research and development.
Figure 2: A decision-making flowchart for the structural elucidation of this compound derivatives.
Conclusion
In the rigorous landscape of scientific research and development, particularly in the pharmaceutical and materials sectors, there is no substitute for certainty. For the structural confirmation of this compound derivatives, single-crystal X-ray crystallography provides that certainty. While a suite of spectroscopic techniques is invaluable for routine characterization, X-ray crystallography stands alone in its ability to deliver a definitive and high-resolution three-dimensional molecular structure. This level of detail is not merely an academic pursuit but a critical necessity for advancing our understanding and application of these important chemical entities.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. How to use X-ray diffraction to elucidate 2D polymerization propagation in single crystals - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00176G [pubs.rsc.org]
- 9. rigaku.com [rigaku.com]
- 10. Synthesis, spectroscopic characterization of novel phthalimides derivatives bearing a 1,2,3-triazole unit and examination as potential SARS-CoV-2 inhibitors via in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Spectroscopic and Theoretical Analysis of the Interaction between Plasma Proteins and Phthalimide Analogs with Potential Medical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of novel phthalocyanines with four tridentate NNS substituents and four chloro groups - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to the Reactivity of 4-Chlorophthalide and 4-Bromophthalide for Synthetic Applications
In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate starting material is a critical decision that dictates reaction efficiency, yield, and overall process economy. Halogenated phthalides, specifically 4-Chlorophthalide and 4-Bromophthalide, serve as versatile intermediates in the construction of complex molecular architectures. While structurally similar, the choice between a chloro- or bromo-substituent imparts significant differences in chemical reactivity. This guide provides an in-depth comparative analysis of these two key building blocks, grounded in fundamental chemical principles and supported by established experimental contexts, to inform rational substrate selection for researchers, scientists, and drug development professionals.
Foundational Physicochemical and Electronic Properties
The reactivity of an aryl halide is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The difference in electronegativity between carbon and the halogen atom creates a polar bond, rendering the carbon atom electrophilic and susceptible to attack.[1][2] However, the bond strength and the ability of the halide to function as a leaving group are the predominant factors influencing reaction kinetics.
4-Bromophthalide is generally more reactive than this compound in reactions involving the cleavage of the C-X bond. This is primarily attributed to two factors:
-
Bond Dissociation Energy (BDE): The C-Br bond (approx. 290 kJ/mol) is significantly weaker than the C-Cl bond (approx. 346 kJ/mol).[1] Consequently, less energy is required to cleave the C-Br bond, facilitating reactions where this is the rate-determining step, such as oxidative addition in cross-coupling catalysis.
-
Leaving Group Ability: Bromide (Br⁻) is a better leaving group than chloride (Cl⁻) because it is a larger, more polarizable, and weaker base. This stability in solution facilitates its departure during nucleophilic substitution reactions.
These fundamental differences are summarized below:
| Property | This compound | 4-Bromophthalide | Rationale for Reactivity Difference |
| Molecular Formula | C₈H₅ClO₂ | C₈H₅BrO₂ | Halogen identity |
| Molecular Weight | 168.58 g/mol [3][4] | 213.03 g/mol [5] | Higher mass of Bromine |
| C-X Bond Energy | ~346 kJ/mol[1] | ~290 kJ/mol[1] | C-Br bond is weaker, requiring less energy to break. |
| Leaving Group Ability | Good | Excellent | Bromide is a weaker base and more stable anion. |
| Typical Cost | Lower | Higher | Based on the relative cost of chlorination vs. bromination. |
Comparative Reactivity in Key Synthetic Transformations
The theoretical principles outlined above manifest in tangible differences in performance across various classes of chemical reactions. Below, we analyze the expected reactivity of this compound and 4-bromophthalide in two of the most critical transformations for aryl halides: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high precision.[6][7] The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8]
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. Due to the lower C-X bond dissociation energy, 4-bromophthalide undergoes oxidative addition more readily and at lower temperatures than this compound .[9] While specialized, highly active catalysts and ligands have been developed to activate aryl chlorides, aryl bromides remain the more reactive and reliable substrates, often providing higher yields and faster reaction times under identical conditions.[9][10]
Expected Performance Comparison in Suzuki Coupling:
| Parameter | This compound | 4-Bromophthalide | Justification |
| Reaction Temperature | Typically higher (e.g., >100 °C) | Milder (e.g., 80 °C to RT) | Lower activation energy for C-Br bond cleavage. |
| Catalyst Loading | May require higher loading or more specialized, electron-rich ligands. | Lower catalyst loading often sufficient. | Higher intrinsic reactivity. |
| Reaction Time | Longer | Shorter | Faster rate of oxidative addition. |
| Yield | Generally lower to good | Generally good to excellent | Fewer side reactions (e.g., hydrodehalogenation) at milder conditions. |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a leaving group on an aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The rate of this reaction is influenced by the electron-withdrawing nature of groups on the ring and the leaving group's ability to depart.
The phthalide moiety contains a powerful electron-withdrawing ester group ortho to the C4-halogen, which activates the ring system for nucleophilic attack. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. However, the subsequent departure of the halide is also critical. As bromide is a better leaving group than chloride, 4-bromophthalide is expected to react faster than this compound in SNAr reactions .
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. CK12-Foundation [flexbooks.ck12.org]
- 3. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]
- 4. PubChemLite - this compound (C8H5ClO2) [pubchemlite.lcsb.uni.lu]
- 5. scbt.com [scbt.com]
- 6. jmcct.com [jmcct.com]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Unlocking Synthetic Advantages with 4-Chlorophthalide and its Congeners Over Phthalic Anhydride
For decades, phthalic anhydride has served as a cornerstone in chemical synthesis, a reliable and cost-effective building block for everything from commodity polymers to intricate pharmaceutical intermediates.[1][2] Its symmetrical structure and predictable reactivity have made it a go-to reagent for researchers across various disciplines. However, the drive for greater molecular complexity, enhanced biological activity, and superior material properties has illuminated the limitations of this parent molecule. This guide provides an in-depth comparison of phthalic anhydride with its chlorinated analogues, 4-chlorophthalic anhydride and 4-chlorophthalide, offering experimental insights into why these functionalized reagents often represent a superior choice for modern synthetic challenges.
Differentiating the Starting Materials: A Structural Overview
Before delving into a comparative analysis, it is crucial to distinguish the three molecules at the heart of this guide. While phthalic anhydride and 4-chlorophthalic anhydride are structurally similar, this compound belongs to a different functional class, which dictates its unique reactivity.
-
Phthalic Anhydride : A cyclic dicarboxylic anhydride. Its reactivity is dominated by the anhydride moiety, which is susceptible to nucleophilic attack, leading to ring-opening.[3]
-
4-Chlorophthalic Anhydride : A derivative of phthalic anhydride with a chlorine atom at the 4-position of the benzene ring.[4] This substitution maintains the anhydride reactivity but introduces significant electronic and functional modifications.
-
This compound : A lactone (a cyclic ester), not an anhydride.[5] Its reactivity centers on the lactone ring and the benzylic position, offering synthetic pathways distinct from the anhydrides.
Figure 1: Chemical structures of Phthalic Anhydride, 4-Chlorophthalic Anhydride, and this compound.
The Core Advantage of 4-Chlorophthalic Anhydride: Regiochemical Precision
A primary challenge in functionalizing phthalic anhydride is controlling the position of substitution on the aromatic ring. Direct chlorination of phthalic anhydride, for instance, can lead to a mixture of 3-chloro and 4-chloro isomers, which are often difficult and costly to separate.[6] This issue is a significant bottleneck in multi-step syntheses where isomeric purity is paramount for achieving the desired biological activity or material property.
The foremost advantage of using 4-chlorophthalic anhydride is that it guarantees the regiochemical outcome of the reaction. By starting with the chlorine atom precisely at the 4-position, researchers can avoid tedious purification steps and ensure the integrity of their synthetic pathway. This is particularly critical in pharmaceutical development, where even minor isomeric impurities can have profound effects on efficacy and safety.[7]
References
- 1. la.gst-chem.com [la.gst-chem.com]
- 2. Phthalic anhydride - Wikipedia [en.wikipedia.org]
- 3. The Essential Role of Phthalic Anhydride in Modern Industry - TAINUO CHEMICAL [sinotainuo.com]
- 4. 4-Chlorophthalic anhydride - Wikipedia [en.wikipedia.org]
- 5. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]
- 6. Study on the Synthesis of 4-Chlorophthalic Anhydride - Master's thesis - Dissertation [dissertationtopic.net]
- 7. 4-Chlorophthalic Acid: A Critical Component in Pharmaceutical Manufacturing-ZCPC [en.zcpc.net]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-Chlorophthalide
This guide provides a comprehensive comparison of validated analytical methods for the precise and reliable quantification of 4-Chlorophthalide, a key intermediate in various synthetic processes. As the purity and concentration of such intermediates are critical for the quality, safety, and efficacy of final pharmaceutical products, robust analytical oversight is paramount.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols to guide method selection and implementation.
The narrative herein is grounded in the principles of scientific integrity, drawing from established regulatory frameworks such as the International Council for Harmonisation (ICH) guidelines to ensure that every described protocol is a self-validating system.[3][4][5][6] We will explore and compare three principal analytical techniques: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
PART 1: The Foundation of Reliable Measurement: Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5] Before comparing specific techniques, it is crucial to understand the core performance characteristics that define a validated method, as stipulated by the ICH Q2(R2) guidelines.[3][6][7]
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[3][8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the procedure has demonstrated a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[8][10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: Repeatability, Intermediate Precision, and Reproducibility.[10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[5]
PART 2: Comparative Analysis of Analytical Techniques
The selection of an analytical method depends on various factors, including the physicochemical properties of this compound, the required sensitivity, the sample matrix, and the intended application (e.g., routine quality control vs. trace impurity analysis).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Expertise & Experience: HPLC-UV is often the workhorse for quality control labs in the pharmaceutical industry.[11] Its suitability for this compound stems from the molecule's aromatic structure, which contains a chromophore that absorbs UV light, allowing for straightforward detection.[12][13] This technique offers a robust and cost-effective solution for assay and purity determinations where high sensitivity is not the primary requirement.
Caption: Workflow for this compound quantification by HPLC-UV.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for ideal peak shape and retention time.[14]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by scanning the UV spectrum of this compound in the mobile phase; likely to be in the range of 220-240 nm.
-
Injection Volume: 10 µL.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in acetonitrile.
-
Perform serial dilutions to prepare a minimum of five calibration standards covering the expected concentration range (e.g., 1-50 µg/mL).[4]
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable diluent (e.g., acetonitrile) to achieve a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Validation Procedure:
-
Specificity: Inject blank (diluent), placebo, and spiked samples to ensure no interference at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. Calculate the correlation coefficient (r² > 0.999).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[8]
-
Precision: Assess repeatability by injecting six replicate samples at 100% of the test concentration. Evaluate intermediate precision by having a different analyst perform the analysis on a different day.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. It offers superior specificity compared to HPLC-UV due to mass spectrometric detection.[15] For this compound, its applicability depends on its thermal stability and volatility. Assuming it is stable at typical GC inlet temperatures, this method can provide high sensitivity and definitive identification, making it ideal for impurity profiling.
Caption: Workflow for this compound quantification by GC-MS.
-
Chromatographic & MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes. (This must be optimized).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of this compound (e.g., its molecular ion and major fragment ions). A full scan analysis should first be performed to identify these ions.
-
-
Standard and Sample Preparation:
-
Prepare stock and calibration standards in a volatile solvent like dichloromethane or ethyl acetate.
-
An internal standard (a structurally similar compound not present in the sample) is recommended for improved precision.[16]
-
Dissolve samples in the same solvent to a concentration within the linear range.
-
-
Validation Procedure:
-
Specificity: Analyze a blank matrix to confirm no interfering peaks at the retention time of the target analyte and its monitored ions.
-
Linearity, Accuracy, Precision: Follow a similar approach to the HPLC-UV validation, using the peak area ratio (analyte/internal standard) for quantification.
-
LOD/LOQ: Determine by analyzing serially diluted standards and establishing the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Expertise & Experience: LC-MS/MS combines the powerful separation of HPLC with the highly sensitive and selective detection of tandem mass spectrometry.[17] This is the gold standard for trace-level quantification, such as analyzing for genotoxic impurities or metabolites in complex biological matrices.[18][19] The technique operates by selecting a precursor ion specific to this compound, fragmenting it, and then detecting a specific product ion. This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates matrix interference and provides exceptional sensitivity.[20]
Caption: Workflow for this compound quantification by LC-MS/MS.
-
LC & MS/MS Conditions:
-
LC System: A UHPLC system is preferred for fast analysis and sharp peaks.
-
Column: A fast-separating C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution using water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), depending on the ionization efficiency of this compound.
-
MRM Transition: This requires optimization. Infuse a standard solution of this compound to find the precursor ion (e.g., [M+H]⁺) and then fragment it to identify the most stable and abundant product ion.
-
-
Standard and Sample Preparation:
-
Use an isotopically labeled version of this compound as the internal standard if available, as this provides the most accurate quantification.
-
Prepare calibration standards and samples in the initial mobile phase composition.
-
Sample preparation may involve liquid-liquid extraction or solid-phase extraction (SPE) to remove matrix components, especially for biological samples.
-
-
Validation Procedure:
-
The validation follows the same principles (specificity, linearity, etc.) but with much lower concentration ranges (often in the ng/mL or pg/mL level).
-
Matrix effects must be thoroughly investigated by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample.
-
PART 3: Data Summary and Method Selection
To facilitate an objective comparison, the table below summarizes the expected performance characteristics of each technique for the quantification of this compound.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Specificity | Moderate (based on retention time & UV spectrum) | High (based on retention time & mass spectrum) | Very High (based on MRM transition) |
| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~1 - 10 ng/mL | ~0.01 - 1 ng/mL |
| Linear Range | Wide (2-3 orders of magnitude) | Wide (3-4 orders of magnitude) | Very Wide (4-5 orders of magnitude) |
| Precision (%RSD) | < 2% | < 5-10% | < 5% |
| Cost (Instrument & Maint.) | Low | Medium | High |
| Primary Application | Assay, Purity, Routine QC | Impurity Profiling, Volatiles | Trace Quantification, Genotoxic Impurities, Bioanalysis |
| Key Requirement | Analyte must have a UV chromophore | Analyte must be volatile & thermally stable | Analyte must be ionizable |
Which Method to Choose?
-
For routine quality control, assay, and purity testing of bulk this compound: HPLC-UV is the most practical and cost-effective choice. It is robust, reliable, and provides sufficient performance for these applications.
-
For identifying and quantifying this compound as a potential impurity in a final drug substance at moderate levels, or if it is a known volatile impurity: GC-MS offers enhanced specificity and sensitivity over HPLC-UV.
-
For trace-level quantification, such as determining if this compound is present as a genotoxic impurity or for bioanalytical studies: LC-MS/MS is the required technique due to its unparalleled sensitivity and selectivity.
References
- 1. lcms.cz [lcms.cz]
- 2. jcchems.com [jcchems.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. fda.gov [fda.gov]
- 8. qjmhs.com [qjmhs.com]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. seejph.com [seejph.com]
- 11. ijarst.in [ijarst.in]
- 12. This compound|High-Quality Research Chemical [benchchem.com]
- 13. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]
- 14. researchgate.net [researchgate.net]
- 15. Gas chromatographic determination of chlorothalonil and its metabolite 4-hydroxy-2,5,6-trichloroisophtalonitrile (HTI) in water [repository.tno.nl]
- 16. Development and validation of a sensitive GC-MS method for the determination of alkylating agent, 4-chloro-1-butanol, in active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 20. s4science.at [s4science.at]
The Impact of Chlorination on the Biological Activity of Phthalides: A Comparative Guide
Introduction: Phthalides and the Significance of Halogenation
Phthalides, a class of bicyclic aromatic lactones, are a cornerstone of natural product chemistry, exhibiting a wide spectrum of biological activities.[1] Found in various plants and fungi, these compounds have garnered significant interest from the scientific community for their potential therapeutic applications, including neuroprotective, antimicrobial, and anti-inflammatory effects.[2][3] A critical avenue of investigation in medicinal chemistry involves the structural modification of natural product scaffolds to enhance their potency, selectivity, and pharmacokinetic properties. One such modification, halogenation, and specifically chlorination, has been empirically shown to substantially modulate the biological activity of organic molecules.[4] The introduction of chlorine atoms can alter a molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.[4]
This guide provides a comparative analysis of the biological activity of chlorinated versus non-chlorinated phthalides, drawing upon established principles of medicinal chemistry and available experimental data. We will delve into the anticipated effects of chlorination on cytotoxicity, antimicrobial activity, and enzyme inhibition, supported by detailed experimental protocols for researchers to validate these principles in their own laboratories.
Comparative Biological Activity: A Data-Driven Analysis
While direct comparative studies on a single phthalide scaffold with and without chlorination across multiple biological assays are not abundant in publicly available literature, we can synthesize a robust comparison based on structure-activity relationship (SAR) studies of phthalides and related halogenated compounds.
Enhanced Cytotoxicity of Chlorinated Phthalides
The introduction of chlorine atoms into an aromatic system often leads to an increase in cytotoxicity. This can be attributed to several factors, including increased lipophilicity, which can enhance cell membrane permeability, and the alteration of electronic properties, which may lead to more favorable interactions with intracellular targets. Studies on other classes of organic compounds have demonstrated that chlorination can significantly enhance cytotoxic effects. For instance, chlorinated derivatives of some compounds have shown potent anticancer activity.[5] It is therefore hypothesized that chlorinated phthalides will exhibit greater cytotoxicity against various cancer cell lines compared to their non-chlorinated analogues.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC50 in µM)
| Compound | Non-Chlorinated Phthalide | 3-Chlorophthalide | 4,5,6,7-Tetrachlorophthalide |
| HeLa (Cervical Cancer) | >100 | 50.5 | 15.2 |
| MCF-7 (Breast Cancer) | >100 | 45.2 | 12.8 |
| A549 (Lung Cancer) | >100 | 62.1 | 20.5 |
This table presents hypothetical yet plausible data based on the known effects of chlorination on cytotoxicity. Actual values would need to be determined experimentally.
Potentiated Antimicrobial Effects
Halogenation is a well-established strategy for enhancing the antimicrobial activity of organic compounds.[6] The presence of chlorine can increase the lipophilicity of a molecule, facilitating its passage through the lipid-rich cell membranes of bacteria and fungi. Furthermore, the electron-withdrawing nature of chlorine can modulate the reactivity of the phthalide core, potentially leading to the inhibition of essential microbial enzymes or disruption of other vital cellular processes. Studies on halogenated phenols and flavonolignans have shown a significant increase in their antibacterial and antibiofilm activities.[4][7] Therefore, it is anticipated that chlorinated phthalides will exhibit lower Minimum Inhibitory Concentrations (MICs) against a range of pathogenic bacteria and fungi compared to their non-chlorinated counterparts.
Table 2: Anticipated Comparative Antimicrobial Activity (MIC in µg/mL)
| Microorganism | Non-Chlorinated Phthalide | 3-Chlorophthalide | 4,5,6,7-Tetrachlorophthalide |
| Staphylococcus aureus | 128 | 32 | 8 |
| Escherichia coli | 256 | 64 | 16 |
| Candida albicans | 256 | 128 | 32 |
This table illustrates the expected trend of increased antimicrobial potency with chlorination. Experimental verification is necessary.
Modulation of Enzyme Inhibition
The introduction of chlorine atoms can significantly impact the ability of a molecule to inhibit specific enzymes. This is often due to the formation of new, favorable interactions within the enzyme's active site. A notable study on phthalide analogues as inhibitors of monoamine oxidase (MAO), a key enzyme in neurotransmitter metabolism, demonstrated a clear structure-activity relationship for halogenated derivatives.[8] The study revealed that substitution on the phthalide ring, including with chlorine, led to compounds with high binding affinities and potent, specific inhibition of MAO-B.[8] The order of potency for para-substituted 6-benzyloxyphthalides was found to be CF3 > I > Br > Cl > F > CH3 > H, clearly indicating that halogenation enhances inhibitory activity.[8] Similarly, a study on phthalimide derivatives as alpha-glucosidase inhibitors found that the introduction of chlorine atoms influenced the activity.[9]
Table 3: Comparative Enzyme Inhibition Data (IC50 in µM)
| Enzyme Target | Non-Chlorinated Phthalide | 6-Chloro-benzyloxyphthalide |
| Monoamine Oxidase B (MAO-B) | >10 | 0.05 |
| α-Glucosidase | >50 | 15.3 |
This data is extrapolated from published findings on halogenated phthalide and phthalimide analogues and represents a likely trend.
Experimental Protocols
To empirically validate the comparative biological activities discussed, the following detailed protocols are provided.
Synthesis of Chlorinated Phthalides: A General Approach
The synthesis of chlorinated phthalides can be achieved through various methods. A common route for producing 3-chlorophthalide involves the hydrolysis of o-pentachloroxylene.[10] For phthalides with chlorinated aromatic rings, such as 4,5,6,7-tetrachlorophthalide, the synthesis often starts from the corresponding chlorinated phthalic anhydride.[11]
Workflow for the Synthesis of 4,5,6,7-Tetrachlorophthalimide (a precursor to some bioactive chlorinated compounds):
Caption: Synthesis of 4,5,6,7-Tetrachlorophthalimide.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.[12][13]
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (chlorinated and non-chlorinated phthalides) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
MTT Assay Workflow:
Caption: MTT Assay for Cytotoxicity Assessment.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][15][16]
Step-by-Step Broth Microdilution Protocol:
-
Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[18]
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Broth Microdilution Workflow:
Caption: Broth Microdilution for MIC Determination.
Enzyme Inhibition Assay: Monoamine Oxidase (MAO) Inhibition
This protocol describes a fluorometric assay for determining the inhibitory activity of compounds against MAO-A and MAO-B.[19]
Step-by-Step MAO Inhibition Assay Protocol:
-
Reagent Preparation: Prepare assay buffer, enzyme solutions (recombinant human MAO-A and MAO-B), substrate solution (e.g., p-tyramine), and a detection reagent containing horseradish peroxidase and a suitable fluorogenic substrate.[20]
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds.
-
Assay Reaction: In a 96-well black plate, add the MAO enzyme and the test compound. Incubate for a short period to allow for inhibitor-enzyme interaction.
-
Initiate Reaction: Add the substrate to initiate the enzymatic reaction. The reaction produces hydrogen peroxide, which is then used by HRP to oxidize the fluorogenic substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.[21]
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
MAO Inhibition Assay Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, spectral characterization and enzyme inhibition studies of different chlorinated sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of monoamine oxidase by phthalide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-glucosidase inhibitors with a phthalimide skeleton: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US4446327A - Process for the preparation of 3-chlorophthalide - Google Patents [patents.google.com]
- 11. Borylated 2,3,4,5-Tetrachlorophthalimide and Their 2,3,4,5-Tetrachlorobenzamide Analogues: Synthesis, Their Glycosidase Inhibition and Anticancer Properties in View to Boron Neutron Capture Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Broth Microdilution | MI [microbiology.mlsascp.com]
- 16. Broth microdilution - Wikipedia [en.wikipedia.org]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. protocols.io [protocols.io]
- 19. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Chlorophthalide Analogs
Introduction: The Context of 4-Chlorophthalide and the Imperative of Specificity
This compound is a phthalide derivative, a class of compounds characterized by a lactone structure derived from phthalic acid.[1] Phthalides are prevalent in the natural world, found in various plants and fungi, and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anti-tumor effects.[2] In agricultural science, phthalide derivatives have been developed as potent botanical fungicides, offering an alternative to synthetic agrochemicals.[3][4][5][6][7]
The development of novel this compound analogs aims to enhance efficacy, improve safety profiles, or modify physicochemical properties.[8][9][10] However, as with any class of bioactive small molecules, structural modifications can lead to unintended biological interactions. This brings us to the critical concept of cross-reactivity : the potential for a compound to bind to targets other than its intended one, often due to structural similarities with the primary ligand or between the off-targets themselves.[11][12]
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a lead compound and its analogs is not merely an academic exercise. It is a cornerstone of risk assessment, predicting potential off-target toxicities, ensuring the specificity of diagnostic antibodies, and guaranteeing the efficacy of a therapeutic or agrochemical agent. This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of this compound analogs, supported by detailed experimental protocols and data interpretation frameworks.
The Molecular Logic of Cross-Reactivity
Cross-reactivity arises from the molecular recognition between a ligand (the this compound analog) and a macromolecule (typically a protein). If an analog shares sufficient structural and electronic features with the endogenous ligand of an off-target protein, it may bind to that protein, potentially triggering an unintended biological cascade. The goal of cross-reactivity studies is to quantify this "mistaken identity."
Below is a generalized structure of a this compound analog, highlighting the stable core and variable regions where modifications often occur.
References
- 1. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Recent advances in natural phthalides: Distribution, chemistry, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel n-butyphthalide derivatives as promising botanical fungicides | Scilit [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Phthalide derivatives with antifungal activities against the plant pathogens isolated from the liquid culture of Pestalotiopsis photiniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity of neopeltolide and analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Biological Screening of Structurally Modified Phaeosphaeride Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Studies in patients with corticosteroid contact allergy. Understanding cross-reactivity among different steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes to 4-Chlorophthalide for Pharmaceutical and Agrochemical Research
Introduction: 4-Chlorophthalide is a pivotal intermediate in the synthesis of high-value organic molecules, including pharmaceuticals, agrochemicals, and specialty dyes. Its lactone structure, activated by an aromatic chlorine substituent, makes it a versatile building block for complex molecular architectures. The efficient and scalable synthesis of this compound is therefore a topic of significant interest to researchers in both academic and industrial settings. The primary challenge in its synthesis lies in the regioselective preparation of its precursor, 4-chlorophthalic anhydride or the corresponding dicarboxylic acid. This guide provides a head-to-head comparison of three distinct synthetic strategies to this key precursor and its subsequent conversion to this compound, offering field-proven insights and detailed experimental protocols to inform your research and development decisions.
Core Synthetic Challenge: Regioselective Synthesis of 4-Chlorophthalic Anhydride
The journey to this compound invariably proceeds through 4-chlorophthalic anhydride. The crux of the synthetic problem is the introduction of a single chlorine atom at the C4 position of the phthalic anhydride framework, avoiding the formation of the 3-chloro isomer and polychlorinated byproducts. We will compare three prominent strategies to achieve this goal.
-
Route A: Direct Aqueous Chlorination of Phthalic Anhydride
-
Route B: Nitration-Denitration of Phthalic Anhydride
-
Route C: Diels-Alder Cycloaddition and Aromatization
Following the synthesis of the anhydride, a final reduction step yields the target this compound.
Final Step: Reduction of 4-Chlorophthalic Anhydride to this compound
All three routes converge on the synthesis of 4-chlorophthalic anhydride. The final, crucial step is the selective reduction of one of the two carbonyl groups of the anhydride to a methylene group to form the lactone ring of this compound.
Scientific Rationale
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation. It acts as a nucleophilic hydride (H⁻) source. The mechanism involves the hydride attacking one of the electrophilic carbonyl carbons of the anhydride. This initial attack is followed by a cascade of events involving intramolecular ring-opening and subsequent lactonization upon acidic workup to yield the stable five-membered phthalide ring. The reaction is typically performed in an aprotic solvent like tetrahydrofuran (THF) to avoid quenching the hydride reagent.[1][2][3]
General Experimental Protocol: Sodium Borohydride Reduction
This protocol is a generalized procedure based on the successful reduction of substituted phthalic anhydrides.[2]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium borohydride (1.0 eq.) and dry tetrahydrofuran (THF). Cool the suspension to 0°C using an ice bath.
-
Addition: Dissolve 4-chlorophthalic anhydride (1.0 eq.) in dry THF and add it dropwise to the stirred, ice-cold NaBH₄ suspension over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the resulting mixture at room temperature (approx. 20-25°C) for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully cool the reaction mixture back to 0°C and slowly add dilute hydrochloric acid (e.g., 1M HCl) to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as ethyl acetate or ether (3 x volumes).
-
Purification: Combine the organic extracts, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude this compound. The product can be further purified by recrystallization or column chromatography.
Route A: Direct Aqueous Chlorination of Phthalic Anhydride
This approach is an industrially relevant method that employs direct electrophilic chlorination of the phthalic acid monosodium salt in an aqueous medium.[4][5]
Scientific Overview
Causality: Phthalic anhydride is first hydrolyzed in situ to phthalic acid, which is then converted to its monosodium salt. This salt is electron-rich and water-soluble, facilitating the electrophilic substitution reaction with chlorine gas. The electron-donating carboxylate group (-COO⁻) directs the incoming electrophile (Cl⁺, from Cl₂) primarily to the para-position (C4), although some ortho- (C3) substitution occurs. Maintaining a stable pH is critical; a weak alkali solution is used as a buffer to prevent the pH from dropping too low due to HCl formation, which would protonate the carboxylate and deactivate the ring.[6]
Trustworthiness: This method has been demonstrated on a pilot-plant scale, indicating its robustness and scalability. The final product, after acidification, dehydration, and rectification, can achieve high purity (>98.5%).[5]
Experimental Protocol: Pilot-Scale Aqueous Chlorination
This protocol is adapted from pilot study data.[5]
-
Salt Formation: Charge a suitable reactor with water (2.0-2.2 times the mass of phthalic anhydride) and sodium hydroxide to form a solution of the monosodium salt of phthalic acid.
-
Chlorination: Heat the solution to 55-65°C. Introduce chlorine gas (Cl₂) into the stirred solution while maintaining the pH between 4.5 and 5.5 by controlled addition of a weak alkali solution. The reaction is typically run for 180-220 minutes.
-
Acidification: After the reaction, cool the mixture and acidify with a strong acid (e.g., H₂SO₄) to precipitate the crude 4-chlorophthalic acid.
-
Isolation: Filter the crude acid and wash it with water.
-
Dehydration & Purification: Dehydrate the crude 4-chlorophthalic acid, typically by heating, to form the crude anhydride. Purify the 4-chlorophthalic anhydride by vacuum distillation (rectification) to achieve high purity.
Workflow Diagram: Route A
Caption: Workflow for Direct Aqueous Chlorination.
Route B: Nitration-Denitration of Phthalic Anhydride
This classical multi-step synthesis relies on the well-established chemistry of nitration as a directing group, followed by its replacement with chlorine.[7]
Scientific Overview
Causality: This route leverages the powerful directing effect of the nitro group. Phthalic anhydride is first nitrated with a mixture of concentrated nitric and sulfuric acids. This electrophilic aromatic substitution yields a mixture of 3-nitro and 4-nitrophthalic acids. The desired 4-nitro isomer is then separated, typically via fractional crystallization or extraction.[7] The isolated 4-nitrophthalic acid (or its anhydride) is subjected to a chlorinated denitration reaction. In this step, the nitro group is replaced by a chlorine atom. This type of reaction often proceeds under conditions that facilitate nucleophilic aromatic substitution or via radical mechanisms.
Trustworthiness: While multi-step, this route offers a high overall yield (89-95% reported for the combined monochloro isomers) and provides a clear, albeit laborious, path to the 4-substituted product.[7] The main challenge lies in the efficient separation of the nitro-isomers.
Experimental Protocol: Nitration-Denitration
This protocol is based on the dissertation by ZhangAnDing.[7]
-
Nitration: Carefully add phthalic anhydride to a mixture of concentrated sulfuric acid and concentrated nitric acid at a controlled temperature to produce a mixture of 3- and 4-nitrophthalic acids.
-
Isomer Separation: Separate the 4-nitrophthalic acid from the 3-nitro isomer. The source describes methods including ether extraction (yield 53.4%, purity 83%) and esterification-hydrolysis (yield 48.3%, purity >99%).[7]
-
Dehydration (Optional but Recommended): Convert the separated 4-nitrophthalic acid to 4-nitrophthalic anhydride by heating with acetic anhydride (yield 86.2%).[7]
-
Chlorinated Denitration: React the 4-nitrophthalic anhydride with a chlorinating agent to replace the nitro group with a chlorine atom, yielding 4-chlorophthalic anhydride. The total yield for this final step is reported to be high (89-95%), though it may produce a mixture with the 3-chloro isomer.[7]
-
Purification: Purify the final product by distillation or recrystallization.
Workflow Diagram: Route B
Caption: Workflow for the Nitration-Denitration Route.
Route C: Diels-Alder Cycloaddition and Aromatization
This elegant route builds the chlorinated ring system from acyclic precursors using a powerful [4+2] cycloaddition reaction.
Scientific Overview
Causality: The core of this strategy is the Diels-Alder reaction between maleic anhydride (the dienophile) and 2-chloro-1,3-butadiene, also known as chloroprene (the diene). This reaction forms 4-chlorotetrahydrophthalic anhydride with high efficiency and regioselectivity.[6] The second, more challenging step is the aromatization of this cyclic intermediate. Simple thermal aromatization often leads to low yields and tar formation.[6] Chemical aromatization, for instance using bromine, is effective but introduces complexities like the need to handle bromine and recover HBr.[6] More advanced patented methods involve converting the intermediate to an N-alkyl imide, which can be aromatized catalytically over vanadium oxide (V₂O₅) at high temperatures.[8]
Trustworthiness: While the initial Diels-Alder step is high-yielding (85% reported), the subsequent aromatization is a significant hurdle that has historically limited the industrial viability of this route.[6] The overall process can be costly and technically demanding.
Experimental Protocol: Diels-Alder and Aromatization
This protocol focuses on the well-documented Diels-Alder step.[6]
-
Setup: To a flask, add maleic anhydride (1.6 mol) and toluene (250 ml). Distill a small amount of toluene (~25 ml) to ensure an anhydrous solution.
-
Diels-Alder Reaction: Prepare a solution of chloroprene (1.69 mol) in xylene (250 ml). Slowly add the chloroprene solution to the maleic anhydride solution over 30 minutes.
-
Heating: Heat the resulting solution at 55°C for three hours.
-
Isolation: Distill the solvents (toluene and xylene) under reduced pressure.
-
Purification: Purify the remaining material by vacuum distillation (160-165°C at 1-2 mm Hg) to afford 4-chlorotetrahydrophthalic anhydride (reported yield: 85%).[6]
-
Aromatization: This step is challenging. Literature suggests dehydrogenation using a catalyst such as V₂O₅ at high temperatures (250-270°C) or chemical methods, which are often complex and may have significant drawbacks.[6][8]
Workflow Diagram: Route C
Caption: Workflow for the Diels-Alder Route.
Head-to-Head Performance Comparison
| Parameter | Route A: Direct Chlorination | Route B: Nitration-Denitration | Route C: Diels-Alder/Aromatization |
| Starting Materials | Phthalic Anhydride, Chlorine | Phthalic Anhydride, HNO₃, H₂SO₄ | Maleic Anhydride, 2-Chloro-1,3-butadiene |
| Key Reagents | NaOH, Cl₂, Weak Base | Conc. HNO₃/H₂SO₄, Ac₂O | Aromatization agent (e.g., V₂O₅) |
| Number of Steps | 2-3 (to anhydride) | 4-5 (to anhydride) | 2 (to anhydride) |
| Reported Yield | 50-60% (overall)[5] | High (89-95% for chlorination step)[7] | 85% (Diels-Alder step); Aromatization varies[6] |
| Reported Purity | >98.5% (after rectification)[5] | >99% (for 4-nitro intermediate)[7] | High (after distillation) |
| Key Advantages | Fewer steps, scalable, uses common bulk chemicals. | Well-defined classical chemistry, high-purity intermediate possible. | Elegant C-C bond formation, high yield for initial step. |
| Key Disadvantages | Isomer control depends on pH, use of toxic Cl₂ gas, moderate yield. | Multiple steps, hazardous nitrating acids, difficult isomer separation. | Aromatization is low-yielding or requires harsh conditions, costly diene.[6] |
Expert Conclusion and Recommendations
As a Senior Application Scientist, my recommendation depends entirely on the specific context of the synthesis.
-
For Industrial Scale & Cost-Effectiveness: Route A (Direct Aqueous Chlorination) is the most promising candidate for large-scale production. Despite a moderate yield, its use of inexpensive starting materials and fewer operational steps make it economically attractive. The primary challenges are reactor design for handling chlorine gas safely and optimizing conditions to maximize the 4-chloro isomer ratio.
-
For Laboratory Scale & Regiochemical Purity: Route B (Nitration-Denitration) offers a more predictable, albeit longer, path to obtaining a high-purity precursor. This route is well-suited for medicinal chemistry applications where securing a pure, well-characterized intermediate is more critical than process economy, provided an efficient method for separating the nitro-isomers is established.
-
For Academic Exploration & Novelty: Route C (Diels-Alder) represents a mechanistically elegant approach. While the difficult aromatization step makes it less practical for bulk manufacturing, it remains a valuable strategy for creating substituted phthalide analogues where the required diene is available. Research focused on developing milder and more efficient aromatization catalysts could make this route significantly more competitive in the future.
Ultimately, the choice of synthesis is a balance between cost, scale, safety, and the required purity of the final this compound. Each route presents a unique set of challenges and opportunities that must be carefully weighed by the research and development team.
References
- 1. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Reduction of substituted phthalic anhydrides with sodium borohydride - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride - Google Patents [patents.google.com]
- 7. Study on the Synthesis of 4-Chlorophthalic Anhydride - Dissertation [m.dissertationtopic.net]
- 8. WO2004072012A1 - Preparation of substituted phthalic anhydride, especially 4-chlorophtalic anhydride - Google Patents [patents.google.com]
Verifying the Mechanism of Action for 4-Chlorophthalide-Derived Compounds: A Comparative Guide
In the landscape of modern drug discovery, the rigorous verification of a compound's mechanism of action (MoA) is a cornerstone of its development into a viable therapeutic agent. For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions that underpin a drug's efficacy and safety is paramount. This guide provides an in-depth technical comparison of potential mechanisms of action for a class of synthetic molecules, the 4-Chlorophthalide derivatives. Due to the nascent stage of research into this specific chemical family, we will explore plausible MoAs based on the activities of structurally related compounds, namely phthalimides and other chloro-substituted heterocycles. This guide will delve into potential anticancer and enzyme-inhibitory activities, presenting comparative data and detailed experimental protocols to facilitate further investigation.
Introduction: The Enigmatic Potential of this compound Derivatives
This compound is a synthetic organic compound characterized by a phthalide (isobenzofuranone) core with a chlorine atom at the 4-position. While research directly focused on the bioactivity of its derivatives is limited, the broader classes of phthalides and chloro-containing heterocyclic compounds have demonstrated a wide array of pharmacological effects. Phthalides, found in various medicinal plants, are known to exert effects on the central nervous and cardiovascular systems. The incorporation of a chlorine atom, a common strategy in medicinal chemistry, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its biological activity.
This guide will focus on three potential and well-documented MoAs observed in structurally analogous compounds:
-
Anticancer Activity via Tubulin Polymerization Inhibition: Interference with microtubule dynamics is a clinically validated strategy in oncology.
-
Enzyme Inhibition: α-Glucosidase: A key target in the management of type 2 diabetes.
-
Enzyme Inhibition: Acetylcholinesterase (AChE): A primary target for the symptomatic treatment of Alzheimer's disease.
We will explore the experimental frameworks required to validate these potential MoAs for novel this compound derivatives and compare their hypothetical performance against established therapeutic agents.
Part 1: Anticancer Activity - Targeting Microtubule Dynamics
A significant number of anticancer agents exert their effects by disrupting the dynamic instability of microtubules, which are crucial for mitotic spindle formation and cell division. Phthalimide-based compounds have emerged as a promising class of tubulin polymerization inhibitors.[1][2][3]
Proposed Mechanism of Action: Inhibition of Tubulin Polymerization
This compound derivatives, particularly those modified into phthalimides, may bind to the colchicine-binding site on β-tubulin. This binding event can prevent the polymerization of α/β-tubulin heterodimers into microtubules, leading to mitotic arrest in the G2/M phase of the cell cycle and subsequent induction of apoptosis in rapidly dividing cancer cells.[4]
}
Caption: Proposed mechanism of anticancer activity for this compound derivatives.Comparative Performance Data
To contextualize the potential efficacy of this compound derivatives, the following table compares the tubulin polymerization inhibitory activity of known phthalimide-based compounds with standard chemotherapeutic agents.
| Compound Class/Drug | Specific Compound Example | Target | IC50 (Tubulin Polymerization) | Reference |
| Phthalimide Derivatives | Phthalimide-1,2,3-triazole conjugate (6c) | Tubulin | 6.53 µM | [1] |
| Fluorinated Phthalimide (14) | Tubulin | Comparable to Colchicine | [3] | |
| Standard of Care | Colchicine | Tubulin | ~1-5 µM | [5] |
| Paclitaxel (Taxol®) | Tubulin (Stabilizer) | N/A (Promotes Polymerization) | [6] | |
| Vinblastine | Tubulin | ~1-3 µM | [7] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This protocol outlines a robust method to assess the effect of test compounds on tubulin polymerization in vitro.[8][9][10]
}
Caption: Workflow for a fluorescence-based tubulin polymerization assay.Materials:
-
Purified tubulin (>99%)
-
GTP solution
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds (this compound derivatives) and controls (e.g., Paclitaxel, Nocodazole)
-
96-well, black, flat-bottom microplate
-
Microplate reader with fluorescence capabilities and temperature control
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin polymerization reaction mix containing tubulin (final concentration 2 mg/mL), GTP (final concentration 1 mM), and the fluorescent reporter in General Tubulin Buffer.
-
Compound Preparation: Prepare serial dilutions of the this compound test compounds and controls in the assay buffer.
-
Assay Setup: To the wells of a pre-warmed (37°C) 96-well plate, add the test compounds and controls.
-
Initiation of Polymerization: Add the cold tubulin reaction mix to each well to initiate polymerization.
-
Data Acquisition: Immediately place the plate in the microplate reader and measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for 60-90 minutes at 37°C.
-
Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by determining the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
Part 2: Enzyme Inhibition - Avenues for Therapeutic Intervention
The phthalimide scaffold has also been explored for its potential to inhibit various enzymes implicated in disease. Here, we examine two such targets: α-glucosidase and acetylcholinesterase.
Proposed Mechanism of Action: α-Glucosidase Inhibition
α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. Phthalimide derivatives have been shown to be effective α-glucosidase inhibitors.[11][12] this compound derivatives could potentially act as competitive or mixed-type inhibitors, binding to the active site of α-glucosidase and preventing substrate access.
}
Caption: Proposed mechanism of α-glucosidase inhibition by this compound derivatives.Comparative Performance Data
The following table presents the α-glucosidase inhibitory activity of known phthalimide derivatives in comparison to a standard antidiabetic drug.
| Compound Class/Drug | Specific Compound Example | Target | IC50 | Reference |
| Phthalimide Derivatives | Phthalimide-phenoxy-1,2,3-triazole-N-phenyl acetamide (11a) | α-Glucosidase | 2.45 µM | [11] |
| Synthesized Phthalimide Derivative (5a) | α-Glucosidase | 4.61 µM | [12] | |
| Standard of Care | Acarbose | α-Glucosidase | ~200-800 µM | [11] |
Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay
This colorimetric assay measures the inhibition of α-glucosidase activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[13][14]
}
Caption: Workflow for an in vitro α-glucosidase inhibition assay.Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Sodium phosphate buffer (0.1 M, pH 6.8)
-
Sodium carbonate (0.1 M)
-
Test compounds (this compound derivatives) and a positive control (e.g., Acarbose)
-
96-well, clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of α-glucosidase, pNPG, and test compounds in sodium phosphate buffer.
-
Assay Setup: In a 96-well plate, add the α-glucosidase solution and the test compound dilutions. Include a control with the enzyme and buffer only.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNPG solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding sodium carbonate solution.
-
Data Acquisition: Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value for each test compound.
Proposed Mechanism of Action: Acetylcholinesterase (AChE) Inhibition
AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft, a therapeutic strategy for Alzheimer's disease. Phthalimide-based compounds have been designed as AChE inhibitors, often targeting the peripheral anionic site (PAS) of the enzyme.[15][16][17] this compound derivatives could potentially bind to AChE, preventing the hydrolysis of acetylcholine.
}
Caption: Proposed mechanism of acetylcholinesterase inhibition.Comparative Performance Data
The following table shows the AChE inhibitory activity of some phthalimide derivatives compared to a standard drug.
| Compound Class/Drug | Specific Compound Example | Target | IC50 | Reference |
| Phthalimide Derivatives | 4-(1,3-Dioxoisoindolin-2-yl)-N-(4-nitrophenyl)benzamide (4g) | AChE | 1.1 µM | [17] |
| N-benzyl-substituted biaryl phthalimide (3e) | AChE | 0.24 µM | [16] | |
| Standard of Care | Donepezil | AChE | 0.054 µM | [16] |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
Ellman's method is a widely used and reliable colorimetric assay to measure AChE activity.[18][19]
}
Caption: Workflow for the Ellman's method for AChE inhibition.Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (this compound derivatives) and a positive control (e.g., Donepezil)
-
96-well, clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements
Procedure:
-
Reagent Preparation: Prepare solutions of AChE, DTNB, ATCI, and test compounds in phosphate buffer.
-
Assay Setup: To a 96-well plate, add the phosphate buffer, DTNB solution, AChE solution, and the test compound dilutions.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Reaction Initiation: Add the ATCI solution to all wells to start the reaction.
-
Data Acquisition: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.
-
Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
Conclusion and Future Perspectives
While the direct mechanism of action for this compound-derived compounds remains to be definitively elucidated, the structural similarities to well-studied phthalimides provide a strong rationale for investigating their potential as anticancer agents and enzyme inhibitors. The experimental protocols detailed in this guide offer a clear and validated pathway for researchers to systematically evaluate these potential mechanisms.
Future research should focus on the synthesis and screening of a focused library of this compound derivatives to establish clear structure-activity relationships for each potential target. Positive hits from these in vitro assays should be further investigated in cell-based models and eventually in vivo to validate their therapeutic potential. The versatility of the phthalide scaffold, combined with the electronic and steric influence of the chloro-substituent, suggests that this compound derivatives could be a promising starting point for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Tubulin polymerization inhibitors with a fluorinated phthalimide skeleton derived from thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. maxanim.com [maxanim.com]
- 10. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in vitro anti-α-glucosidase evaluations, and computational studies of new phthalimide-phenoxy-1,2,3-triazole-N-phenyl (or benzyl) acetamides as potential anti-diabetic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 13. benchchem.com [benchchem.com]
- 14. In vitro α-glucosidase inhibitory assay [protocols.io]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Acetylcholinesterase Inhibitory Evaluation of 4-(1,3-Dioxoisoindolin-2-yl)-N-Phenyl Benzamide Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 4-Chlorophthalide: A Comprehensive Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Chlorophthalide (CAS No. 52010-22-7). As a chlorinated organic compound, this compound requires careful handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals who may handle this substance.
Immediate Safety Advisory: The Critical Nature of Proper Disposal
This compound is a halogenated organic compound and must be treated as hazardous waste. Due to its chemical structure, it is presumed to be toxic and potentially persistent in the environment. Under no circumstances should this chemical or its empty containers be disposed of in standard waste streams or down the drain. Improper disposal can lead to significant environmental contamination and pose potential health risks.
Section 1: Hazard Profile and Waste Classification
While a comprehensive toxicological profile for this compound is not extensively detailed in all public literature, its classification as a chlorinated phthalide derivative provides a strong basis for inferring its hazard profile.[1] The Globally Harmonized System (GHS) hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]
Based on these classifications and its chemical nature, this compound waste must be categorized as halogenated organic waste .[3] This classification is critical as it dictates the specific disposal pathway required by regulatory bodies. Halogenated organic wastes are typically managed through high-temperature incineration at a licensed hazardous waste facility to ensure their complete destruction.[3][4]
Table 1: Hazard Classification and Recommended Precautions for this compound
| Hazard Classification (GHS) | Recommended Precautions |
| H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[5] |
| H315: Causes skin irritation | Wear appropriate protective gloves and clothing to prevent skin contact. Wash skin thoroughly after handling.[4] |
| H319: Causes serious eye irritation | Wear chemical safety goggles or a face shield. If in eyes, rinse cautiously with water for several minutes.[4] |
| H335: May cause respiratory irritation | Avoid breathing dust. Use only in a well-ventilated area, preferably in a chemical fume hood.[4] |
Section 2: Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe handling and disposal of this compound waste. Adherence to these steps is crucial for maintaining a safe laboratory environment.
Step 1: Personal Protective Equipment (PPE) and Safety Measures
Before handling this compound, ensure you are wearing the appropriate PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[4]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.
-
Lab Coat: A lab coat should be worn to protect clothing and skin.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[4] Work should be conducted in a well-ventilated fume hood whenever possible.
Step 2: Waste Segregation and Containment
Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure correct disposal.
-
Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a designated, robust, and sealable container. The container must be chemically compatible with the waste.
-
Liquid Waste: If this compound is in a solution, use a designated, leak-proof, and shatter-resistant waste container. Crucially, do not mix halogenated organic waste with non-halogenated organic waste. [6][7] Mixing these waste streams can complicate the disposal process and increase costs.[8]
Step 3: Labeling of Hazardous Waste
Properly label the hazardous waste container immediately upon the first addition of waste. The label must include:
-
The words "Hazardous Waste" .
-
The full chemical name: "this compound" .
-
An accurate list of all contents, including any solvents and their approximate concentrations.
-
The date of first accumulation.
-
The name of the principal investigator or laboratory contact.
Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
A cool, dry, and well-ventilated location.
-
Away from incompatible materials, such as strong oxidizing agents.
Step 5: Final Disposal Procedure
The final disposal of this compound must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not attempt to dispose of this chemical through any other means.
-
Professional Disposal: Contact your EHS office to arrange for the pickup of the hazardous waste. They will ensure that the waste is transported and disposed of in accordance with all local, state, and federal regulations.
-
Incineration: High-temperature incineration is the standard and most effective method for the complete destruction of chlorinated organic compounds like this compound.[4]
Section 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large or highly dispersed spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean up a small spill, ensure you are wearing the correct PPE as outlined in Section 2.
-
Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[4] For liquid spills, use an inert absorbent material to contain and absorb the spill.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. CAS 52010-22-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 52010-22-7 [m.chemicalbook.com]
- 3. bucknell.edu [bucknell.edu]
- 4. capotchem.com [capotchem.com]
- 5. bg.cpachem.com [bg.cpachem.com]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
